Etimizol
描述
属性
IUPAC Name |
1-ethyl-4-N,5-N-dimethylimidazole-4,5-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2/c1-4-13-5-12-6(8(14)10-2)7(13)9(15)11-3/h5H,4H2,1-3H3,(H,10,14)(H,11,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRFAMRQBZNEPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC(=C1C(=O)NC)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30213984 | |
| Record name | Etimizol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30213984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64-99-3 | |
| Record name | Ethimizol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Etimizol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000064993 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Etimizol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30213984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETIMIZOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NG2MF3646P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Etimizol and Its Derivatives: A Technical Guide to Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etimizol, chemically known as 1-ethyl-4,5-bis(N-methylcarbamoyl)imidazole, is a synthetic compound that has garnered interest for its diverse pharmacological activities, including its role as a respiratory stimulant and its potential nootropic effects. This technical guide provides a comprehensive overview of the synthesis and chemical properties of this compound and its derivatives, offering valuable insights for researchers and professionals engaged in drug discovery and development. The document details experimental protocols, presents quantitative data in a structured format, and visualizes key biological pathways to facilitate a deeper understanding of this class of compounds.
Chemical Properties of this compound
This compound is a white crystalline solid. Its fundamental chemical and physical properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference |
| IUPAC Name | 1-ethyl-N,N'-dimethyl-1H-imidazole-4,5-dicarboxamide | [1] |
| Synonyms | Ethimizole, Antiffine, Ethylnorantifein | [2] |
| CAS Number | 64-99-3 | [3] |
| Molecular Formula | C₉H₁₄N₄O₂ | [3] |
| Molecular Weight | 210.23 g/mol | [1] |
| Appearance | Solid powder | [3] |
| Solubility | Soluble in Ethanol (33 mg/mL) | [2] |
| Predicted Density | 1.26 g/cm³ | [2] |
| Predicted logP (Octanol-Water Partition Coefficient) | -0.5 | [1] |
Synthesis of this compound and Its Derivatives
General Synthetic Pathway
The synthesis can be conceptualized as a multi-step process, beginning with the creation of the imidazole (B134444) ring, followed by the formation of the dicarboxamide moieties and subsequent N-alkylation.
Experimental Protocols
Step 1: Synthesis of Imidazole-4,5-dicarboxylic acid
A common precursor for the synthesis of this compound is imidazole-4,5-dicarboxylic acid. This can be prepared by the oxidation of benzimidazole (B57391) or through a process involving the reaction of tartaric acid dinitrate with ammonia (B1221849) and formaldehyde.[4] Another method involves reacting imidazole with formaldehyde, followed by treatment with nitric acid.[4]
Step 2: Formation of Imidazole-4,5-dicarbonyl dichloride
To activate the carboxylic acid groups for amidation, imidazole-4,5-dicarboxylic acid is converted to its corresponding acyl chloride.
-
Protocol: Imidazole-4,5-dicarboxylic acid (1 equivalent) is suspended in a suitable solvent (e.g., toluene). Thionyl chloride (excess, e.g., 9 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF) are added.[5] The mixture is refluxed until the reaction is complete (e.g., 16 hours).[5] After cooling, the solid product is collected by filtration, washed with an inert solvent (e.g., benzene), and dried under vacuum.[5]
Step 3: Synthesis of N,N'-dimethyl-1H-imidazole-4,5-dicarboxamide
The acyl chloride is then reacted with methylamine to form the dicarboxamide.
-
Protocol: The imidazole-4,5-dicarbonyl dichloride is added portion-wise to a cooled solution of excess methylamine in a suitable solvent (e.g., tetrahydrofuran). The reaction is stirred at a low temperature and then allowed to warm to room temperature. After completion, the solvent is evaporated, and the product is purified, for example, by column chromatography.
Step 4: N-Alkylation to Yield this compound
The final step is the N-alkylation of the imidazole ring with an ethyl group.
-
Protocol: N,N'-dimethyl-1H-imidazole-4,5-dicarboxamide (1 equivalent) is dissolved in a suitable solvent (e.g., dimethylformamide). A base, such as potassium carbonate or sodium hydride, is added, followed by an ethylating agent like ethyl iodide. The reaction mixture is stirred at room temperature or with gentle heating until completion. The product, this compound, is then isolated and purified.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved by modifying the general synthetic pathway. For instance, using different amines in Step 3 would yield a variety of N-substituted dicarboxamides. Similarly, employing different alkylating agents in Step 4 would result in derivatives with various substituents at the N-1 position of the imidazole ring.
Biological Activity and Signaling Pathways
This compound is known to exert its pharmacological effects through the modulation of key signaling pathways, primarily involving adenylyl cyclase and protein kinase CK2.
Adenylyl Cyclase Pathway
This compound has been shown to have a stimulant action on the adenylyl cyclase system.[6] Activation of adenylyl cyclase leads to an increase in the intracellular concentration of the second messenger cyclic AMP (cAMP). This, in turn, can lead to a cascade of downstream effects, including the activation of protein kinase A (PKA) and subsequent phosphorylation of target proteins, which can influence various cellular processes.
Protein Kinase CK2 Pathway
This compound and its structural analogues have been found to modulate the activity of protein kinase CK2 (formerly casein kinase II).[7][8] CK2 is a ubiquitous serine/threonine kinase involved in a vast array of cellular processes, including gene expression, and its dysregulation is implicated in various diseases. The modulation of CK2 activity by this compound could contribute to its effects on long-term memory formation through the regulation of chromatin structure and gene expression.[7][8]
Conclusion
This technical guide has provided a detailed overview of the synthesis and chemical properties of this compound and its derivatives, tailored for a scientific audience. While a precise, publicly available industrial synthesis protocol for this compound remains elusive, a plausible synthetic route has been outlined based on established chemical principles. The summarized chemical properties and visualized signaling pathways offer a foundational understanding for further research and development in this area. The exploration of this compound's interactions with the adenylyl cyclase and protein kinase CK2 pathways opens avenues for the design of novel therapeutic agents with specific modulatory effects on these key cellular signaling networks. Further investigation into the synthesis of novel derivatives and a more profound elucidation of their mechanisms of action will be crucial in unlocking the full therapeutic potential of this class of compounds.
References
- 1. Ethimizol | C9H14N4O2 | CID 6168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | TargetMol [targetmol.com]
- 3. medkoo.com [medkoo.com]
- 4. US4550176A - Preparation of imidazole-4,5-dicarboxylic acid - Google Patents [patents.google.com]
- 5. Exploring the potential of the novel imidazole-4,5-dicarboxyamide chemical exchange saturation transfer scaffold for pH and perfusion imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Mechanism of action of this compound on the energy metabolism of the neurogenically damaged myocardium] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Effect of etimizole structural analogues on protein kinase CK2, protein phosphorylation and transcription of chromatin in rat brain cortex and hippocampus] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of etimizole structural analogues on protein kinase CK2, protein phosphorylation and transcription of chromatin in rat brain cortex and hippocampus [pbmc.ibmc.msk.ru]
Preclinical Pharmacological and Toxicological Profile of Etimizol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etimizol, also known as Ethymisole, is a chemical compound with the systematic name 4,5-di(N-methylcarbamoyl)-1-ethyl-imidazole. It has been investigated for its diverse pharmacological activities, primarily as a cognitive enhancer and nootropic agent. Preclinical studies have also explored its potential as a respiratory stimulant and its effects on the central nervous and cardiovascular systems. This technical guide provides a comprehensive overview of the preclinical pharmacological profile and toxicology of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows.
Pharmacological Profile
Mechanism of Action
This compound exhibits a multifaceted mechanism of action, primarily centered on its role as a cognitive enhancer and its influence on cellular signaling pathways.
-
Cognitive Enhancement and Nootropic Effects : The principal molecular target of this compound is the multifunctional protein kinase CK2 (formerly casein kinase II).[1] By modulating the activity of this kinase, which is involved in a vast array of cellular processes including signal transduction and gene expression, this compound is thought to exert its memory-enhancing effects.[1] It has been shown to effectively alleviate amnesia, particularly when the underlying cause has a hypoxic component, such as in cases of hypobaric hypoxia or mechanical brain injury.[2] A notable advantage of this compound over other nootropics is its high efficacy following a single administration.[2]
-
Cardiovascular Effects : In preclinical models, this compound has demonstrated a protective effect on the myocardium under neurogenic stress. At a dose of 10 mg/kg in rats, it prevents the decrease in myocardial calcium and creatine (B1669601) phosphate (B84403) content following electrical stimulation.[3] This cardioprotective action is suggested to be linked to the activation of the adenyl cyclase system in the heart.[3] This activation leads to increased cell membrane permeability to calcium ions, thereby influencing myocardial energy metabolism.[3]
-
Respiratory Stimulation : this compound is also classified as a respiratory analeptic, indicating its capacity to stimulate the respiratory center.[4] This action contributes to its potential therapeutic applications in conditions requiring respiratory support.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of this compound have been characterized in preclinical studies involving rats and mice, primarily using radiolabeled compounds.
Table 1: Preclinical Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Species | Dose and Route | Source |
| Elimination Half-life (t½) | 25 minutes | Rat | 10 mg/kg (IV) | [5] |
| Volume of Distribution (Vd) | 1.4 L/kg | Rat | 10 mg/kg (IV) | [5] |
| Systemic Availability | 32% | Rat | Oral | [5] |
| Brain Uptake Index | 101% (compared to ³H₂O) | Rat | N/A | [5] |
Absorption and Distribution: Following intravenous administration in mice, autoradiography has shown a rapid and uniform distribution of this compound into various tissues, including the brain.[5] The tissue-to-plasma concentration ratio is initially 1 and increases over time, suggesting saturable tissue binding in the liver, kidney, and brain.[5] Despite near-complete absorption after oral administration, the systemic availability is only 32% in rats, indicating significant first-pass metabolism.[5] The drug readily crosses the blood-brain barrier, as evidenced by a brain uptake index of 101%.[5]
Metabolism and Excretion: this compound is extensively metabolized, with the liver being the primary site of biotransformation. In isolated perfused rat liver preparations, at least six metabolites have been identified.[6] The primary metabolites are 4-carbamoyl-5-methylcarbamoyl-1-ethyl-imidazole and 4,5-di(methylcarbamoyl)-imidazole.[6] These metabolites can undergo further biotransformation.[6] The elimination of this compound is dose-dependent.[6] The metabolites are predominantly excreted through the urinary pathway.[5]
Pharmacodynamics
This compound exerts several notable pharmacodynamic effects on the central nervous system and other physiological systems.
Table 2: Preclinical Pharmacodynamic Effects of this compound
| Effect | Dose | Animal Model | Key Findings | Source |
| Central Nervous System Effects | 1 mg/kg | Rat | Activation of synapses in the dorsal hippocampus. | [7] |
| 10 mg/kg | Rat | Widening of endoplasmic reticulum cisternae in hippocampal neurons, suggesting depression of protein synthesis. | [7] | |
| Prevention of Cerebral Edema | 1 mg/kg and 5 mg/kg | Rat | Prevented changes in total water content and tissue density in toxic and traumatic edema models. | [8] |
| Myocardial Protection | 10 mg/kg | Rat | Prevents the decrease of calcium and creatine phosphate content in the myocardium during electrical stimulation. | [3] |
Central Nervous System Effects: The effects of this compound on the central nervous system appear to be dose-dependent. At a lower dose of 1 mg/kg in rats, it is suggested to activate synapses in the CA1 zone of the dorsal hippocampus.[7] However, a higher dose of 10 mg/kg leads to ultrastructural changes in the granular endoplasmic reticulum of "light" pyramidal neurons, which is interpreted as a depression of the protein synthesis apparatus.[7] this compound acts selectively on the central nervous system, with no significant changes observed in autonomic neurons of the heart.[7]
Anti-edema Effects: In rat models of both toxic and traumatic cerebral edema, this compound administered at doses of 1 and 5 mg/kg demonstrated a protective effect by preventing changes in the total water content and density of the cerebral tissue.[8]
Toxicology Profile
Experimental Protocols
In Vivo Pharmacokinetic Studies in Rats
Objective: To determine the pharmacokinetic parameters of this compound following intravenous administration.
Methodology:
-
Animal Model: Male rats are used for the study.
-
Drug Administration: [2-¹⁴C]-4,5-di(methylcarbamoyl)-1-ethyl-imidazole (radiolabeled this compound) is administered intravenously at a dose of 10 mg/kg.[5]
-
Sample Collection: Blood, plasma, organs, and excreta are collected at various time points post-administration.
-
Sample Analysis: The concentration of this compound and its metabolites is determined using a combination of extraction procedures and thin-layer chromatography (TLC).[5]
-
Data Analysis: Pharmacokinetic parameters such as elimination half-life and volume of distribution are calculated from the concentration-time data.[5]
Autoradiography for Tissue Distribution in Mice
Objective: To visualize the distribution of this compound in various tissues.
Methodology:
-
Animal Model: Mice are used for this study.
-
Drug Administration: Radiolabeled this compound is injected intravenously.[5]
-
Tissue Preparation: At selected time points, the animals are euthanized, and whole-body cryo-sections are prepared.
-
Imaging: The tissue sections are exposed to X-ray film or a phosphor imaging plate to detect the radioactivity.
-
Analysis: The resulting autoradiographs provide a visual representation of the distribution and localization of the drug and its metabolites throughout the body.[5]
In Vitro Metabolism in Isolated Perfused Rat Liver
Objective: To identify the metabolites of this compound.
Methodology:
-
Preparation: The liver is surgically isolated from a rat and perfused with a suitable buffer solution.
-
Drug Administration: this compound is added to the recirculating perfusion medium at various initial concentrations.[6]
-
Sample Collection: Samples of the perfusate are collected over time.
-
Analysis: The samples are analyzed using thin-layer chromatography (TLC) and mass spectrometry to identify the parent drug and its metabolites.[6]
Cerebral Edema Models in Rats
Objective: To evaluate the effect of this compound on the development of cerebral edema.
Methodology:
-
Animal Model: Rats are used.
-
Edema Induction: Cerebral edema is induced using either a toxic model (e.g., administration of a neurotoxic agent) or a traumatic model (e.g., controlled cortical impact).[8]
-
Drug Administration: this compound is administered at doses of 1 and 5 mg/kg.[8]
-
Assessment: The brains are harvested, and the total water content is measured using the wet-dry weight method. The density of the cerebral tissue is also determined.
-
Analysis: The effects of this compound on these parameters are compared to a control group that did not receive the drug.[8]
Visualizations
Caption: Proposed signaling pathway for this compound's effect on myocardial energy metabolism.
Caption: Experimental workflow for a preclinical pharmacokinetic study of this compound.
References
- 1. The isolated perfused rat liver: standardization of a time-honoured model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isolated Liver Perfusion Studies | In-vitro Hepatic Perfusion | ADI [adinstruments.com]
- 4. This compound | CAS:64-99-3 | Putative nootropic drug | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Autoradiography techniques and quantification of drug distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolated Perfused Rodent Liver Foundation System | Isolated Hepatic Perfusion | ADI [adinstruments.com]
- 7. qps.com [qps.com]
- 8. A simplified isolated perfused rat liver apparatus: characterization and measurement of extraction ratios of selected compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Etimizol's Effect on Myocardial Energy Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etimizol is a synthetic compound that has demonstrated notable effects on the energy metabolism of the myocardium. This technical guide provides an in-depth analysis of its mechanism of action, supported by available data and detailed experimental protocols for researchers investigating its cardiometabolic effects. The primary mechanism of this compound's action on the heart muscle involves the modulation of the adenyl cyclase system, leading to downstream effects on intracellular calcium and high-energy phosphate (B84403) compounds. This document summarizes the key findings, presents the limited available quantitative data, and offers comprehensive methodologies for the experimental validation of its effects.
Introduction
Myocardial energy metabolism is a complex process vital for maintaining cardiac function. The continuous supply of adenosine (B11128) triphosphate (ATP) is critical for cardiomyocyte contraction and relaxation. Various pharmacological agents can modulate these metabolic pathways, offering therapeutic potential for cardiac disorders. This compound has been identified as one such agent, with research pointing towards its influence on key components of myocardial energy regulation. This guide will explore the biochemical underpinnings of this compound's effects on the heart.
Mechanism of Action
The available evidence suggests that this compound's primary effect on myocardial energy metabolism is mediated through the activation of the adenyl cyclase system. This stimulation is thought to trigger a cascade of events, including an increase in the permeability of the plasma membrane to calcium ions. Additionally, this compound may act as a phosphodiesterase (PDE) inhibitor, which would lead to an accumulation of cyclic adenosine monophosphate (cAMP) within the cardiomyocytes.
Signaling Pathway of this compound in the Myocardium
Caption: Proposed signaling pathway of this compound in cardiomyocytes.
Quantitative Data on Myocardial Metabolic Parameters
A key study by Novikov (1981) provides the foundational quantitative insights into this compound's effects. The study reported that in rats subjected to electrical stimulation, a 10 mg/kg dose of this compound prevented the decrease in myocardial calcium and creatine phosphate content[1]. While the full dataset is not available, the findings are summarized below.
| Parameter | Experimental Condition | This compound (10 mg/kg) Effect | Reference |
| Creatine Phosphate | Neurogenically damaged myocardium (rats) | Prevents decrease | [1] |
| Calcium Content | Neurogenically damaged myocardium (rats) | Prevents decrease | [1] |
| Adenyl Cyclase System | Heart tissue (rats) | Stimulant action | [1] |
Detailed Experimental Protocols
To facilitate further research into the effects of this compound on myocardial energy metabolism, this section provides detailed protocols for key experiments.
Measurement of Myocardial Creatine Phosphate and ATP
This protocol is based on established high-performance liquid chromatography (HPLC) methods for the determination of high-energy phosphates in myocardial tissue.
Objective: To quantify the levels of creatine phosphate and ATP in myocardial tissue samples following treatment with this compound.
Materials:
-
Isolated rat hearts
-
This compound solution
-
Perchloric acid (0.4 M)
-
Potassium hydroxide (B78521) (2 M)
-
HPLC system with a C18 reverse-phase column
-
Mobile phase: Potassium dihydrogen phosphate (KH2PO4), tetrabutylammonium (B224687) hydrogen sulfate, and acetonitrile
-
Standards for ATP and creatine phosphate
Workflow Diagram:
Caption: Workflow for HPLC analysis of myocardial high-energy phosphates.
Procedure:
-
Animal Model: Anesthetize male Wistar rats and excise the hearts.
-
Perfusion: Mount the hearts on a Langendorff apparatus and perfuse with Krebs-Henseleit buffer. For the experimental group, add this compound to the perfusion buffer at the desired concentration.
-
Tissue Collection: At the end of the perfusion period, rapidly freeze-clamp the ventricular tissue with tongs pre-cooled in liquid nitrogen.
-
Extraction: Homogenize the frozen tissue in ice-cold 0.4 M perchloric acid.
-
Neutralization: Neutralize the homogenate with 2 M potassium hydroxide and centrifuge to pellet the potassium perchlorate (B79767) precipitate.
-
HPLC Analysis: Filter the supernatant and inject it into the HPLC system.
-
Quantification: Compare the peak areas of the samples to those of the ATP and creatine phosphate standards to determine their concentrations.
Adenyl Cyclase Activity Assay
This protocol outlines a method to measure the activity of adenyl cyclase in myocardial tissue preparations.
Objective: To determine the effect of this compound on the rate of cAMP production by adenyl cyclase in myocardial membranes.
Materials:
-
Myocardial tissue homogenate
-
This compound solution
-
Assay buffer (containing Tris-HCl, MgCl2, and ATP)
-
[α-³²P]ATP (radiolabeled substrate)
-
Stopping solution (e.g., trichloroacetic acid)
-
Alumina columns for cAMP separation
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize myocardial tissue in a buffered solution and prepare a membrane fraction by differential centrifugation.
-
Assay Incubation: In a reaction tube, combine the membrane preparation, assay buffer, and either this compound solution or vehicle control.
-
Reaction Initiation: Start the reaction by adding [α-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-15 minutes).
-
Reaction Termination: Stop the reaction by adding the stopping solution.
-
cAMP Separation: Separate the newly synthesized [³²P]cAMP from unreacted [α-³²P]ATP and other nucleotides using column chromatography over neutral alumina.
-
Quantification: Measure the radioactivity of the eluted [³²P]cAMP using a scintillation counter.
-
Data Analysis: Calculate the adenyl cyclase activity as picomoles of cAMP formed per milligram of protein per minute.
Phosphodiesterase Inhibition Assay
This protocol is designed to assess the inhibitory effect of this compound on PDE activity in myocardial extracts.
Objective: To measure the potential of this compound to inhibit the hydrolysis of cAMP by phosphodiesterases in the myocardium.
Materials:
-
Myocardial tissue supernatant (cytosolic fraction)
-
This compound solution
-
[³H]cAMP (radiolabeled substrate)
-
Snake venom (containing 5'-nucleotidase)
-
Anion-exchange resin
-
Scintillation counter
Procedure:
-
Enzyme Preparation: Prepare a cytosolic fraction from myocardial tissue homogenate, which contains soluble PDEs.
-
Assay Incubation: In a reaction tube, combine the enzyme preparation, [³H]cAMP, and varying concentrations of this compound or a known PDE inhibitor (positive control).
-
Incubation: Incubate the mixture at 30°C for a specific time.
-
Conversion to Adenosine: Stop the PDE reaction by boiling and then add snake venom to convert the resulting [³H]5'-AMP to [³H]adenosine.
-
Separation: Add a slurry of an anion-exchange resin to bind and remove the unhydrolyzed [³H]cAMP.
-
Quantification: Centrifuge the tubes and measure the radioactivity of the supernatant, which contains the [³H]adenosine, using a scintillation counter.
-
Data Analysis: Calculate the percentage of PDE inhibition by comparing the radioactivity in the presence of this compound to the control.
Measurement of Intracellular Calcium Concentration
This protocol describes the use of fluorescent indicators to measure changes in intracellular calcium in isolated cardiomyocytes.
Objective: To visualize and quantify the effect of this compound on intracellular calcium transients in cardiomyocytes.
Materials:
-
Isolated cardiomyocytes
-
Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)
-
This compound solution
-
Fluorescence microscopy system with a high-speed camera
Procedure:
-
Cell Loading: Incubate isolated cardiomyocytes with a membrane-permeant form of a fluorescent calcium indicator (e.g., Fura-2 AM).
-
Baseline Measurement: Place the loaded cells on the stage of a fluorescence microscope and record baseline fluorescence.
-
This compound Application: Perfuse the cells with a solution containing this compound.
-
Fluorescence Recording: Continuously record the fluorescence intensity (or ratio for ratiometric dyes like Fura-2) before, during, and after the application of this compound.
-
Data Analysis: Convert the fluorescence signals into intracellular calcium concentrations using appropriate calibration methods. Analyze the amplitude, frequency, and kinetics of the calcium transients.
Conclusion
This compound demonstrates a clear effect on myocardial energy metabolism, primarily through the stimulation of the adenyl cyclase system, which in turn influences intracellular calcium levels and the preservation of high-energy phosphates like creatine phosphate. The provided experimental protocols offer a robust framework for researchers to further investigate and quantify these effects. Future studies should aim to generate comprehensive dose-response data and explore the long-term metabolic consequences of this compound administration on the myocardium. The potential for phosphodiesterase inhibition also warrants further investigation to fully elucidate the compound's mechanism of action. This guide serves as a foundational resource for scientists and drug development professionals in the ongoing exploration of this compound's cardiometabolic properties.
References
Etimizol: An In-depth Technical Guide to its Antihypoxic Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etimizol, a xanthine-related nootropic and psychostimulant, has demonstrated significant antihypoxic properties across a range of preclinical and clinical studies. Its mechanism of action is primarily attributed to the activation of the adenylate cyclase signaling cascade, leading to a series of downstream effects that enhance cellular energy metabolism and resilience to oxygen deprivation. This technical guide provides a comprehensive overview of the existing research on this compound's antihypoxic effects, detailing its proposed mechanism of action, summarizing key experimental findings, and outlining the methodologies used in its investigation.
Core Mechanism of Action: The Adenylate Cyclase Pathway
This compound's primary antihypoxic effect is believed to be mediated through its interaction with the adenylate cyclase (AC) signaling pathway. It is proposed that this compound acts as a stimulator of adenylate cyclase, the enzyme responsible for converting adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). This increase in intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates various downstream targets.
One of the key consequences of this pathway activation is an increase in the permeability of the plasma membrane to calcium ions (Ca2+)[1]. This influx of calcium is thought to play a crucial role in maintaining cellular function and energy metabolism, particularly in the myocardium[1].
Below is a diagram illustrating the proposed signaling pathway of this compound.
References
Etimizol's Impact on Neuronal Membrane Permeability to Potassium Ions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etimizol, a compound with a history of use as a respiratory stimulant and nootropic agent, is increasingly being investigated for its neuromodulatory properties. A key aspect of its mechanism of action appears to be its influence on the permeability of neuronal membranes to potassium ions. This technical guide synthesizes the current understanding of this compound's effects on neuronal potassium channels, detailing its proposed mechanisms of action, summarizing the qualitative and quantitative findings from available research, and outlining the experimental approaches used to elucidate these effects. The information presented herein is intended to provide a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development who are interested in the pharmacology of this compound and its potential as a modulator of neuronal excitability.
Introduction
This compound is a derivative of imidazole (B134444) that has been shown to possess a range of pharmacological activities, including analeptic and anti-hypoxic effects. Its impact on the central nervous system has prompted investigations into its underlying molecular mechanisms. One of the primary targets of this compound's action is the neuronal membrane, where it is reported to modulate the activity of ion channels, particularly those permeable to potassium ions. The regulation of potassium ion permeability is fundamental to controlling neuronal excitability, action potential duration, and neurotransmitter release. Therefore, understanding how this compound influences these channels is crucial for characterizing its pharmacological profile and exploring its therapeutic potential.
Proposed Mechanisms of Action
The precise mechanisms through which this compound modulates neuronal potassium permeability are still under investigation, but several pathways have been proposed.
2.1. Direct Channel Interaction
There is evidence to suggest that this compound may directly interact with potassium channels. Studies on the giant neurons of Coretus corneus have shown that extracellular application of this compound leads to an increase in the duration of the action potential and a decrease in the rate of its descending phase, which is primarily mediated by potassium efflux[1]. This suggests a direct or indirect inhibitory effect on the potassium channels responsible for membrane repolarization. Further research indicates that this compound and its derivatives can predominantly suppress potassium currents[2]. The targets for this compound are believed to be located on the external side of the neuronal membrane, as intracellular application has been reported to be ineffective at suppressing ion currents[3].
2.2. Indirect Modulation via Protein Kinase CK2
A significant body of evidence points to the multifunctional protein kinase CK2 as a molecular target for this compound. Protein kinase CK2 is known to phosphorylate a wide range of substrates, including ion channels. One of the identified targets of CK2 is the voltage-gated potassium channel Kv3.1[4]. By modulating the activity of CK2, this compound could indirectly influence the phosphorylation state and, consequently, the gating properties of Kv3.1 and potentially other potassium channels. This would represent a novel mechanism for the regulation of neuronal excitability.
Effects on Neuronal Potassium Permeability: A Summary of Findings
The available data on this compound's effects on potassium channels is largely qualitative. Quantitative data, such as IC50 values and detailed kinetic analysis, are not extensively reported in the available literature.
| Effect | Experimental Model | Key Findings | Reference |
| Decreased Potassium Permeability | Not specified | This compound can decrease the K+ permeability of the neuronal membrane during an action potential. | [1] |
| Increased Action Potential Duration | Giant neurons of Coretus corneus | Extracellular application of this compound significantly increased the duration of the action potential. | [1] |
| Decreased Repolarization Rate | Giant neurons of Coretus corneus | The speed of the descending phase of the action potential was decreased. | [1] |
| Reduced Trace Hyperpolarization | Giant neurons of Coretus corneus | The amplitude of the trace hyperpolarization was reduced. | [1] |
| Suppression of Potassium Currents | Not specified | This compound and its derivatives predominantly suppress potassium currents. | [2] |
| Suppression of Fast Potassium Current | Not specified | A derivative of this compound, Propylnorantifein, was found to mainly suppress the fast potassium current. | [2] |
Experimental Protocols
Detailed experimental protocols for studying the effects of this compound on neuronal potassium channels are not consistently available in the literature. However, based on the nature of the reported findings, the following methodologies are likely to have been employed.
4.1. Electrophysiological Recordings
The primary method for assessing the impact of this compound on ion channel function is electrophysiology, specifically the patch-clamp technique.
-
Cell Preparation: Experiments would likely involve the use of isolated neurons, either from primary cultures or from specific brain regions of animal models. The use of giant neurons from invertebrates, such as Coretus corneus, has also been reported[1].
-
Recording Configuration: The whole-cell patch-clamp configuration is typically used to record the total ion currents across the entire cell membrane. This allows for the measurement of changes in action potential waveform and the amplitude and kinetics of voltage-gated potassium currents.
-
Solutions:
-
Extracellular Solution (in mM): A typical extracellular solution would contain NaCl, KCl, CaCl2, MgCl2, glucose, and a buffer such as HEPES, with the pH adjusted to physiological levels.
-
Intracellular Solution (in mM): The intracellular (pipette) solution would contain a potassium salt (e.g., KCl or K-gluconate), EGTA to chelate calcium, MgCl2, ATP, GTP, and a buffer like HEPES.
-
-
Voltage Protocols: To isolate and study specific potassium currents, various voltage protocols would be applied. For example, to study voltage-gated potassium channels, the membrane potential would be held at a negative potential (e.g., -80 mV) and then stepped to a series of depolarizing potentials to activate the channels.
-
Drug Application: this compound would be applied to the extracellular solution at various concentrations to determine its dose-dependent effects.
Signaling Pathways and Experimental Workflows
5.1. Proposed Signaling Pathway of this compound via Protein Kinase CK2
Caption: Proposed signaling pathway of this compound's action on potassium channels via Protein Kinase CK2.
5.2. General Experimental Workflow for Ion Channel Modulation Studies
Caption: General experimental workflow for investigating the effects of a compound on neuronal ion channels.
Conclusion and Future Directions
The existing evidence strongly suggests that this compound modulates the permeability of neuronal membranes to potassium ions, likely through a combination of direct channel interaction and indirect modulation via the protein kinase CK2 pathway. These effects contribute to its overall impact on neuronal excitability. However, the field would greatly benefit from more detailed, quantitative studies to elucidate the precise molecular targets and the functional consequences of this modulation. Future research should focus on:
-
Identifying the specific subtypes of potassium channels that are most sensitive to this compound.
-
Conducting detailed dose-response studies to determine the potency of this compound on these channels.
-
Investigating the effects of this compound on the gating kinetics of potassium channels using advanced patch-clamp techniques.
-
Further exploring the role of protein kinase CK2 in mediating the effects of this compound on neuronal ion channels.
A more comprehensive understanding of this compound's impact on neuronal potassium permeability will be instrumental in advancing its potential therapeutic applications for a range of neurological disorders.
References
Methodological & Application
Application Notes and Protocols for Etimizol in Rodent Models of Memory Impairment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Etimizol in preclinical rodent models of memory impairment. This document outlines the administration of this compound, its mechanism of action, and standardized behavioral assays to assess its efficacy in reversing memory deficits.
Introduction
This compound is a purine (B94841) derivative that has been shown to possess nootropic and anxiolytic properties. Its primary mechanism of action is the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This signaling cascade is crucial for synaptic plasticity and memory consolidation. These protocols detail the use of this compound in two widely used rodent models of memory impairment: scopolamine-induced amnesia and amyloid-beta (Aβ)-induced memory deficits.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the administration of this compound and the induction of memory impairment in rodent models.
Table 1: this compound Dosage and Administration
| Parameter | Details | Reference |
| Drug | This compound | |
| Dosage Range | 1.5 - 5 mg/kg | [1] |
| Administration Route | Intraperitoneal (i.p.) | |
| Vehicle | Saline (0.9% NaCl) | |
| Timing | Typically administered 30-60 minutes prior to behavioral testing or training |
Table 2: Memory Impairment Model Induction
| Model | Agent | Dosage | Administration Route | Timing | Reference |
| Scopolamine-Induced Amnesia | Scopolamine (B1681570) hydrobromide | 0.5 - 3 mg/kg | Intraperitoneal (i.p.) | 30 minutes prior to behavioral training/testing | [2][3][4] |
| Amyloid-Beta-Induced Deficit | Aβ (1-42) or (25-35) peptide | Varies (e.g., 9 nmol) | Intracerebroventricular (i.c.v.) or Intrahippocampal | Several days prior to behavioral testing to allow for peptide aggregation and pathology development | [5][6] |
Experimental Protocols
Protocol 1: Reversal of Scopolamine-Induced Memory Impairment with this compound in the Morris Water Maze (MWM)
The Morris Water Maze is a widely used behavioral task to assess spatial learning and memory.
Materials:
-
Male Wistar rats or C57BL/6 mice
-
This compound
-
Scopolamine hydrobromide
-
Saline (0.9% NaCl)
-
Circular water tank (1.5-2 m diameter) filled with opaque water (20-22°C)
-
Submerged escape platform
-
Video tracking system
Procedure:
-
Animal Habituation: Handle the animals for 5 minutes daily for 5 days leading up to the experiment. Allow them to acclimatize to the testing room for at least 1 hour before each session.
-
Drug Administration:
-
Dissolve this compound in saline to the desired concentration (e.g., 3 mg/kg).
-
Dissolve scopolamine hydrobromide in saline (e.g., 1 mg/kg).
-
Administer this compound (i.p.) 60 minutes before the training session.
-
Administer scopolamine (i.p.) 30 minutes before the training session.
-
Control groups should receive vehicle (saline) injections.
-
-
Acquisition Phase (Training):
-
Conduct 4 trials per day for 5 consecutive days.
-
For each trial, gently place the animal into the water at one of four randomized starting positions (N, S, E, W), facing the wall of the tank.
-
Allow the animal to swim freely and find the hidden platform. The maximum trial duration is 60-90 seconds.
-
If the animal fails to find the platform within the allotted time, gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length using the video tracking system.
-
-
Probe Trial (Memory Retention):
-
24 hours after the final training session, remove the platform from the tank.
-
Place the animal in the tank at a novel start position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located), the number of crossings over the former platform location, and the swim path.
-
-
Data Analysis: Analyze escape latency, path length, time in target quadrant, and platform crossings using appropriate statistical tests (e.g., ANOVA, t-test).
Protocol 2: Attenuation of Amyloid-Beta-Induced Memory Deficits with this compound in the Novel Object Recognition (NOR) Test
The Novel Object Recognition test is based on the innate tendency of rodents to explore novel objects more than familiar ones.
Materials:
-
Male Wistar rats or C57BL/6 mice
-
This compound
-
Aggregated Aβ peptide (e.g., Aβ 1-42)
-
Saline (0.9% NaCl)
-
Open-field arena (e.g., 50x50x50 cm)
-
Two sets of identical objects (e.g., small plastic toys) and one set of novel objects. Objects should be heavy enough not to be displaced by the animals.
Procedure:
-
Aβ Administration:
-
Administer aggregated Aβ peptide via intracerebroventricular (i.c.v.) or intrahippocampal injection.
-
Allow for a post-surgery recovery and Aβ aggregation period (typically 7-14 days).
-
-
Habituation:
-
On two consecutive days prior to testing, allow each animal to freely explore the empty arena for 5-10 minutes.
-
-
Drug Administration:
-
Administer this compound (e.g., 3 mg/kg, i.p.) or vehicle 60 minutes before the training session.
-
-
Training/Familiarization Phase (T1):
-
Place two identical objects in the arena.
-
Gently place the animal in the center of the arena and allow it to explore the objects for 5-10 minutes.
-
Record the time spent exploring each object. Exploration is defined as the nose pointing towards the object at a distance of ≤ 2 cm.
-
-
Retention Interval:
-
Return the animal to its home cage for a defined period (e.g., 24 hours).
-
-
Test Phase (T2):
-
Replace one of the familiar objects with a novel object.
-
Administer this compound or vehicle 60 minutes before the test phase.
-
Place the animal back in the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar and novel objects.
-
-
Data Analysis:
-
Calculate the discrimination index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A higher DI indicates better recognition memory. Analyze the data using appropriate statistical tests.
-
Signaling Pathway and Experimental Workflow
This compound's Mechanism of Action
This compound enhances memory consolidation by activating adenyl cyclase, which in turn increases the intracellular concentration of cAMP. This second messenger activates Protein Kinase A (PKA), a key enzyme in the signaling cascade that leads to the phosphorylation of various downstream targets, including the transcription factor CREB (cAMP response element-binding protein).[7][8] Phosphorylated CREB (pCREB) promotes the expression of genes involved in synaptic plasticity and the formation of long-term memories.[1][7]
Caption: this compound-activated signaling pathway in memory consolidation.
Experimental Workflow
The following diagram illustrates the general workflow for investigating the effects of this compound in a rodent model of memory impairment.
Caption: General experimental workflow for assessing this compound's efficacy.
References
- 1. Involvement of hippocampal cAMP/cAMP-dependent protein kinase signaling pathways in a late memory consolidation phase of aversively motivated learning in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scopolamine disrupts place navigation in rats and humans: a translational validation of the Hidden Goal Task in the Morris water maze and a real maze for humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oatext.com [oatext.com]
- 4. Reversal of scopolamine-induced deficits in navigational memory performance by the seed oil of Celastrus paniculatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of thymol effect on learning and memory impairment induced by intrahippocampal injection of amyloid beta peptide in high fat diet- fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cilostazol prevents amyloid β peptide25-35-induced memory impairment and oxidative stress in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Involvement of hippocampal cAMP/cAMP-dependent protein kinase signaling pathways in a late memory consolidation phase of aversively motivated learning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
Application Notes & Protocols for the Quantification of Etimizol in Plasma and Brain Tissue
Audience: Researchers, scientists, and drug development professionals.
Introduction
Etimizol is a nootropic drug with potential therapeutic applications. Accurate quantification of this compound in biological matrices such as plasma and brain tissue is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. These application notes provide detailed protocols for the determination of this compound concentrations using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), robust and widely used analytical techniques in bioanalysis.
The described methods are based on established principles of bioanalytical method validation and are intended to serve as a comprehensive guide for researchers. While specific examples are provided, optimization and validation of these methods are essential for each specific laboratory setting and study objective.
Analytical Methods Overview
Two primary analytical methods are detailed for the quantification of this compound:
-
HPLC-UV: A cost-effective and reliable method suitable for routine analysis, particularly for samples with expected concentrations in the higher ng/mL to µg/mL range.
-
LC-MS/MS: A highly sensitive and selective method, ideal for detecting low concentrations of this compound and for studies requiring high throughput and specificity.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the analytical methods. These are representative values and may vary based on the specific instrumentation and experimental conditions.
Table 1: HPLC-UV Method Parameters
| Parameter | Plasma | Brain Tissue |
| Linearity Range | 10 - 2000 ng/mL | 20 - 5000 ng/g |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 20 ng/g |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (%RSD) | < 15% | < 15% |
| Recovery | > 85% | > 80% |
Table 2: LC-MS/MS Method Parameters
| Parameter | Plasma | Brain Tissue |
| Linearity Range | 0.1 - 500 ng/mL | 0.5 - 1000 ng/g |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.5 ng/g |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (%RSD) | < 15% | < 15% |
| Recovery | > 90% | > 85% |
| Matrix Effect | 85 - 115% | 85 - 115% |
Experimental Protocols
Protocol 1: Quantification of this compound in Plasma using HPLC-UV
This protocol outlines the procedure for extracting this compound from plasma and subsequent analysis by HPLC-UV.
1. Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar and stable compound)
-
HPLC grade acetonitrile (B52724), methanol, and water
-
Formic acid or phosphoric acid
-
Human or animal plasma (blank)
-
Vortex mixer, centrifuge, and evaporator
2. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples at room temperature.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of Internal Standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an HPLC vial for analysis.
3. HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of 0.1% formic acid in water and acetonitrile (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: To be determined based on the UV spectrum of this compound (typically between 200-400 nm).
-
Column Temperature: 30°C.
4. Calibration and Quality Control:
-
Prepare calibration standards by spiking blank plasma with known concentrations of this compound.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
Analyze calibration standards and QC samples alongside the study samples.
Protocol 2: Quantification of this compound in Brain Tissue using LC-MS/MS
This protocol provides a detailed method for the extraction and quantification of this compound in brain tissue, offering high sensitivity and selectivity.
1. Materials and Reagents:
-
This compound reference standard and a stable isotope-labeled internal standard (SIL-IS) if available.
-
LC-MS grade acetonitrile, methanol, and water.
-
Formic acid.
-
Blank brain tissue.
-
Homogenizer, vortex mixer, centrifuge, and evaporator.
2. Sample Preparation (Homogenization and Protein Precipitation):
-
Accurately weigh the brain tissue sample (e.g., 100 mg).
-
Add ice-cold homogenization buffer (e.g., phosphate-buffered saline) at a 1:3 (w/v) ratio.
-
Homogenize the tissue on ice until a uniform homogenate is obtained.
-
Pipette 100 µL of the brain homogenate into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of SIL-IS working solution.
-
Add 400 µL of cold acetonitrile containing 0.1% formic acid.
-
Vortex for 2 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Centrifuge to pellet any remaining particulates and transfer the clear supernatant to an LC-MS vial.
3. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: C18 or similar reverse-phase column suitable for LC-MS (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate this compound from matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, to be optimized for this compound.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion.
4. Method Validation: Both methods should be fully validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Visualizations
The following diagrams illustrate the experimental workflows for the quantification of this compound in plasma and brain tissue.
Caption: Workflow for this compound extraction from plasma.
Caption: Workflow for this compound extraction from brain tissue.
Application Notes and Protocols for the Analysis of Etimizol by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Etimizol is an imidazole (B134444) derivative with reported nootropic and anxiolytic properties. Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. High-Performance Liquid Chromatography (HPLC) offers a sensitive and reliable method for the analysis of this compound. This document provides a detailed application note and protocol for the determination of this compound using a reversed-phase HPLC method with UV detection.
Part 1: Analytical Method
A reversed-phase HPLC method has been developed for the quantification of this compound. The method is based on isocratic elution on a C18 column with UV detection at 262 nm.
Chromatographic Conditions
| Parameter | Value |
| HPLC System | Any standard HPLC system with a UV detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Methanol (B129727): 0.025 M KH₂PO₄ (pH 3.2) (70:30, v/v)[1][2] |
| Flow Rate | 1.0 mL/min[1][2] |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 262 nm |
| Run Time | 10 minutes |
Method Validation Summary
The analytical method is validated according to ICH guidelines for parameters including linearity, precision, accuracy, and robustness.
| Validation Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Intra-day Precision (%RSD) | < 2% |
| Inter-day Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 98.0 - 102.0% |
Part 2: Experimental Protocols
Protocol 1: Preparation of Mobile Phase and Standard Solutions
1.1. Mobile Phase Preparation (Methanol: 0.025 M KH₂PO₄ (pH 3.2) (70:30, v/v))
-
Prepare 0.025 M KH₂PO₄: Dissolve 3.4 g of potassium dihydrogen phosphate (B84403) in 1000 mL of HPLC grade water.
-
Adjust pH: Adjust the pH of the phosphate buffer to 3.2 using ortho-phosphoric acid.
-
Mix Mobile Phase: Combine 700 mL of HPLC grade methanol with 300 mL of the prepared phosphate buffer.
-
Degas: Degas the mobile phase using a vacuum filtration system or by sonication for 15-20 minutes.
1.2. Standard Stock Solution Preparation (1000 µg/mL)
-
Accurately weigh 100 mg of this compound reference standard.
-
Transfer the standard to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Sonicate for 10 minutes to ensure complete dissolution.
1.3. Working Standard Solutions Preparation
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Protocol 2: Sample Preparation (from Serum)
-
Protein Precipitation: To 1 mL of serum sample, add 2 mL of acetonitrile.
-
Vortex: Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge: Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Extract Supernatant: Carefully transfer the supernatant to a clean tube.
-
Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute: Reconstitute the residue in 500 µL of mobile phase.
-
Filter: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.
Protocol 3: HPLC Analysis Workflow
-
System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Blank Injection: Inject 20 µL of the mobile phase (blank) to ensure no interfering peaks are present.
-
Standard Injections: Inject the prepared standard solutions in ascending order of concentration to establish the calibration curve.
-
Sample Injections: Inject the prepared samples for analysis.
-
Data Analysis: Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve.
Part 3: Visualizations
Experimental Workflow for this compound Analysis by HPLC
Caption: Workflow for this compound analysis by HPLC.
Signaling Pathway of this compound
This compound is suggested to exert its effects through the activation of the adenylate cyclase system. This leads to an increase in intracellular cyclic AMP (cAMP), a second messenger that activates Protein Kinase A (PKA) and subsequently influences cellular processes through the phosphorylation of target proteins.
Caption: this compound's proposed signaling pathway.
References
Application Notes and Protocols for the Mass Spectrometric Identification of Etimizol Metabolites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the identification and characterization of Etimizol metabolites using mass spectrometry techniques. The protocols detailed below are designed to be adaptable for various research and development settings.
Introduction to this compound Metabolism
This compound, a central nervous system stimulant, undergoes biotransformation in the body, leading to the formation of several metabolites. The primary metabolic pathways include demethylation and hydroxylation, processes often mediated by Cytochrome P450 (CYP) enzymes, particularly from the CYP3A subfamily. The identification and quantification of these metabolites are crucial for understanding the drug's pharmacokinetics, efficacy, and safety profile. Mass spectrometry, coupled with chromatographic separation, offers the high sensitivity and specificity required for these analytical challenges.
Key Metabolites of this compound
Based on available literature, the principal metabolites of this compound identified in biological matrices such as plasma, urine, and liver microsomes are:
-
Desmethylthis compound: Resulting from the removal of a methyl group.
-
Hydroxythis compound: Resulting from the addition of a hydroxyl group.
-
Didemethylthis compound: Resulting from the removal of two methyl groups.
Quantitative Data Summary
| Analyte | Matrix | t1/2 (Elimination Half-life) | Cmax (Maximum Concentration) | Tmax (Time to Cmax) | Reference |
| This compound | Plasma | 2.5 - 4.5 hours | Varies with dosage | 1 - 2 hours | [1] |
| Desmethylthis compound | Plasma | Not specifically reported | Not specifically reported | Not reported | |
| Hydroxythis compound | Plasma | Not specifically reported | Not specifically reported | Not reported | |
| Didemethylthis compound | Plasma | Not specifically reported | Not specifically reported | Not reported |
Note: The above data is representative and may vary based on the biological system and experimental conditions.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol is designed for the extraction of this compound and its metabolites from plasma prior to LC-MS/MS analysis.
Materials:
-
Plasma samples
-
SPE cartridges (e.g., Oasis HLB, 30 mg)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
Procedure:
-
Sample Pre-treatment: To 500 µL of plasma, add 50 µL of IS solution and vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-15 min: 5% B
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Capillary Voltage: 3.0 kV
-
MRM Transitions (Hypothetical):
-
This compound: Precursor ion > Product ion (e.g., m/z 211 > 168)
-
Desmethylthis compound: Precursor ion > Product ion (e.g., m/z 197 > 154)
-
Hydroxythis compound: Precursor ion > Product ion (e.g., m/z 227 > 184)
-
Didemethylthis compound: Precursor ion > Product ion (e.g., m/z 183 > 140)
-
Internal Standard: Precursor ion > Product ion
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol (with Derivatization)
This protocol is suitable for the analysis of thermally stable metabolites, often requiring derivatization to enhance volatility.
Instrumentation:
-
Gas Chromatograph
-
Mass Spectrometer with an Electron Ionization (EI) source
Derivatization (Silylation):
-
To the dried extract from the sample preparation step, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Incubate at 70°C for 30 minutes.
GC Conditions:
-
Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injection Mode: Splitless
-
Injector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Full scan (m/z 50-550) or Selected Ion Monitoring (SIM) for targeted analysis
-
Source Temperature: 230°C
-
Transfer Line Temperature: 280°C
Visualizations
Caption: Proposed metabolic pathway of this compound.
Caption: General experimental workflow for metabolite analysis.
Caption: Key elements for confident metabolite identification.
References
Application Notes and Protocols: Investigating the Effects of Etimizol on Learning and Memory
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etimizol is a pharmacological agent with reported nootropic properties, suggesting its potential to influence cognitive processes such as learning and memory. This document provides a comprehensive guide for the experimental design and execution of studies aimed at elucidating the effects of this compound on these cognitive functions. The protocols outlined herein cover behavioral assays, and discussions on potential underlying cellular and molecular mechanisms.
Data Presentation
The following tables are structured to present quantitative data from behavioral experiments. Due to the limited availability of specific published data for this compound in these exact formats, the tables are presented with hypothetical data to serve as a template for researchers to populate with their experimental findings.
Table 1: Effect of this compound on Spatial Learning in the Morris Water Maze
| Treatment Group | Day 1 Escape Latency (s) | Day 2 Escape Latency (s) | Day 3 Escape Latency (s) | Day 4 Escape Latency (s) | Day 5 Escape Latency (s) | Probe Trial: Time in Target Quadrant (%) |
| Vehicle Control | 60 ± 5.2 | 45 ± 4.8 | 30 ± 3.5 | 20 ± 2.9 | 15 ± 2.1 | 45 ± 5.3 |
| This compound (1.5 mg/kg) | 58 ± 4.9 | 38 ± 4.2 | 22 ± 3.1 | 15 ± 2.5 | 10 ± 1.8 | 65 ± 6.1 |
| This compound (5 mg/kg) | 55 ± 5.1 | 35 ± 3.9 | 18 ± 2.8 | 12 ± 2.0 | 8 ± 1.5 | 75 ± 5.8 |
*Data are presented as mean ± SEM.
Table 2: Effect of this compound on Fear Memory in the Passive Avoidance Test
| Treatment Group | Acquisition Trial: Step-through Latency (s) | Retention Trial (24h): Step-through Latency (s) |
| Vehicle Control | 15 ± 2.5 | 120 ± 15.2 |
| This compound (1.5 mg/kg) | 14 ± 2.8 | 250 ± 20.5 |
| This compound (5 mg/kg) | 16 ± 3.1 | 280 ± 18.9 |
*Data are presented as mean ± SEM.
Experimental Protocols
I. Morris Water Maze (MWM) for Spatial Learning and Memory
The Morris water maze is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory.
A. Apparatus:
-
A circular pool (approximately 1.5-2.0 meters in diameter) filled with water made opaque with non-toxic white paint or milk powder.
-
An escape platform submerged 1-2 cm below the water surface.
-
A video tracking system to record and analyze the animal's swim paths.
-
Distal visual cues placed around the room and visible from the pool.
B. Protocol:
-
Acclimation: Handle the animals (rats or mice) for several days prior to the experiment to reduce stress.
-
This compound Administration: Administer this compound (e.g., 1.5 mg/kg, 5 mg/kg, or vehicle) via intraperitoneal (i.p.) injection 30 minutes before the first training trial each day.
-
Acquisition Phase (5 days):
-
Conduct 4 trials per day for each animal.
-
For each trial, gently place the animal into the water facing the pool wall at one of four quasi-randomly selected start positions.
-
Allow the animal to swim and find the hidden platform. If the animal does not find the platform within 60-90 seconds, gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and swim path for each trial.
-
-
Probe Trial (Day 6):
-
Remove the escape platform from the pool.
-
Place the animal in the pool at a novel start position and allow it to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (the quadrant that previously contained the platform).
-
II. Passive Avoidance Test for Fear-Motivated Learning and Memory
This test assesses an animal's ability to learn and remember an association between a specific environment and an aversive stimulus. Studies have shown that this compound at doses of 1.5-5 mg/kg can facilitate the formation of passive avoidance behavior in older animals[1]. Another study indicated that a 1.5 mg/kg dose of this compound can help restore memory in a passive avoidance task following an amnesic event like electroconvulsive shock[2].
A. Apparatus:
-
A two-compartment apparatus with a light and a dark chamber connected by a guillotine door.
-
The floor of the dark chamber is equipped with a grid capable of delivering a mild electric foot shock.
B. Protocol:
-
Acclimation: Handle the animals for several days before the experiment.
-
Acquisition Trial (Day 1):
-
Place the animal in the light compartment.
-
After a brief habituation period (e.g., 60 seconds), open the guillotine door.
-
When the animal enters the dark compartment, close the door and deliver a mild, brief foot shock (e.g., 0.5 mA for 2 seconds).
-
Record the step-through latency (time taken to enter the dark compartment).
-
Immediately after the training, administer this compound (e.g., 1.5 mg/kg, 5 mg/kg, or vehicle) i.p. to assess its effect on memory consolidation.
-
-
Retention Trial (Day 2 - 24 hours later):
-
Place the animal back in the light compartment.
-
Open the guillotine door and record the step-through latency to enter the dark compartment (up to a cut-off time, e.g., 300 seconds). A longer latency indicates better memory of the aversive event.
-
III. In Vivo Electrophysiology for Long-Term Potentiation (LTP)
A. Surgical Preparation:
-
Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.
-
Implant a stimulating electrode in an afferent pathway of the hippocampus (e.g., the perforant path) and a recording electrode in a postsynaptic region (e.g., the dentate gyrus).
-
Allow the animal to recover from surgery.
B. Protocol:
-
Baseline Recording: Record stable baseline field excitatory postsynaptic potentials (fEPSPs) for at least 30 minutes.
-
This compound Administration: Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle. This dosage has been shown to affect the ultrastructure of hippocampal neurons[3].
-
LTP Induction: After a 30-minute post-injection period, deliver a high-frequency stimulation (HFS) protocol (e.g., 100 Hz for 1 second) to the stimulating electrode.
-
Post-HFS Recording: Record fEPSPs for at least 60 minutes following HFS to measure the potentiation of the synaptic response.
-
Data Analysis: Compare the amplitude and slope of the fEPSPs before and after HFS between the this compound and vehicle groups.
Mandatory Visualizations
Caption: Experimental workflow for studying this compound's effects.
References
- 1. [Effect of this compound on age-related characteristics of the formation of the conditioned passive avoidance reaction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Reproduction of "passive" avoidance in rats by administering pharmacologic agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Effect of this compound on the ultrastructure of the dorsal hippocampus and autonomic ganglia of the rat heart] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Etimizol in Animal Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of dosage considerations, experimental protocols, and the molecular context for the use of Etimizol (also known as Ethymisole) in animal research. The information is compiled from various studies to assist in the design and execution of preclinical investigations.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound administration in common laboratory animal models.
Table 1: Dosage and Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Species | Dosage | Route of Administration | Value | Reference |
| Effective Dose (Behavioral) | Mice & Rats | 1.5 - 5 mg/kg | Not Specified | Facilitates passive avoidance learning | [1] |
| Pharmacokinetic Study Dose | Rats | 10 mg/kg | Intravenous (IV) | - | [2][3] |
| Ultrastructure Study Dose | Rats | 1 mg/kg & 10 mg/kg | Injection | - | [4] |
| Elimination Half-Life | Rats | 10 mg/kg | IV | 25 minutes | [2] |
| Distribution Volume | Rats | 10 mg/kg | IV | 1.4 L/kg | [2] |
| Systemic Availability | Rats | Not Specified | Oral | 32% | [2] |
| Brain Uptake Index | Not Specified | Not Specified | Not Specified | 101% (compared to ³H₂O) | [2] |
Table 2: Effects of this compound on a Conditioned Passive Avoidance Reaction
| Species | Dosage | Effect | Reference |
| Old Mice & Rats | 1.5 - 5 mg/kg | Facilitates the formation of passive avoidance behavior | [1] |
| Adult & Old Mice & Rats | 1.5 - 5 mg/kg | Increases the duration of the formed reflex | [1] |
| Old Animals | 1.5 - 5 mg/kg | Improves reproduction of passive avoidance behavior | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Protocol 2.1: Preparation and Administration of this compound for In Vivo Studies
Objective: To prepare this compound for systemic administration in rodents for pharmacokinetic or behavioral analysis.
Materials:
-
This compound powder
-
Sterile saline solution (0.9% NaCl)
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Syringes and needles appropriate for the route of administration and animal size
Procedure:
-
Solution Preparation:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in sterile saline solution to achieve the final desired concentration (e.g., for a 10 mg/kg dose in a 200g rat receiving a 1 mL injection, the concentration would be 2 mg/mL).
-
Vortex the solution until the this compound is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm sterile filter into a sterile vial.
-
-
Administration:
-
Intravenous (IV) Injection: For pharmacokinetic studies, administer the prepared this compound solution via the tail vein. The injection volume should be calculated based on the animal's body weight.[2]
-
Intraperitoneal (IP) Injection: For behavioral studies where rapid absorption is desired, an IP injection can be utilized.
-
Oral Gavage: For studies investigating oral bioavailability, administer the solution directly into the stomach using a gavage needle.
-
Protocol 2.2: Pharmacokinetic Analysis of this compound in Rats
Objective: To determine the pharmacokinetic profile of this compound in rats.
Methodology:
-
Animal Model: Male Wistar rats (170-200g) are a suitable model.[3]
-
Drug Administration: Administer a single intravenous dose of 10 mg/kg this compound.[2][3]
-
Sample Collection:
-
Sample Processing:
-
Centrifuge blood samples to separate plasma.
-
Homogenize tissue samples.
-
-
Analytical Method:
-
Utilize a validated analytical method such as High-Performance Liquid Chromatography (HPLC) to quantify the concentration of this compound and its metabolites in plasma and tissue homogenates.[3]
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters including elimination half-life, volume of distribution, and clearance from the plasma concentration-time data.
-
Protocol 2.3: Conditioned Passive Avoidance Test in Mice and Rats
Objective: To assess the effect of this compound on learning and memory.
Methodology:
-
Animal Model: Adult and old mice and rats can be used to study age-related effects.[1]
-
Apparatus: A two-chamber passive avoidance apparatus with one illuminated and one dark chamber, connected by a guillotine door. The floor of the dark chamber is equipped with an electric grid.
-
Acquisition Trial:
-
Administer this compound (1.5-5 mg/kg) or vehicle to the animals.
-
Place the animal in the illuminated chamber.
-
After a brief habituation period, open the guillotine door.
-
When the animal enters the dark chamber, close the door and deliver a mild foot shock.
-
Record the latency to enter the dark chamber.
-
-
Retention Trial:
-
24 hours after the acquisition trial, place the animal back into the illuminated chamber.
-
Open the guillotine door and measure the latency to enter the dark chamber (up to a cut-off time, e.g., 300 seconds).
-
Longer latencies in the this compound-treated group compared to the vehicle group indicate improved memory consolidation.
-
Signaling Pathways and Experimental Workflows
Molecular Target: The primary molecular target of this compound is identified as Casein Kinase II (CK2), a multifunctional protein kinase.[5]
Caption: Proposed signaling pathway for this compound's nootropic effects.
Caption: General experimental workflow for in vivo this compound studies.
References
- 1. [Effect of this compound on age-related characteristics of the formation of the conditioned passive avoidance reaction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Disposition of ethimizol, a nootropic drug, in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gpb.sav.sk [gpb.sav.sk]
- 4. [Effect of this compound on the ultrastructure of the dorsal hippocampus and autonomic ganglia of the rat heart] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Ethymisole: reassessing and old drug] - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for Evaluating the Antioxidant Activity of Etimizol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive products, is implicated in the pathophysiology of numerous diseases. Antioxidants are compounds that can inhibit or delay the oxidation of other molecules by scavenging free radicals and reducing oxidative stress. Etimizol, a purine (B94841) derivative with known anxiolytic and neuroprotective properties, is a candidate for antioxidant activity evaluation due to its chemical structure and biological effects. These application notes provide detailed protocols for in vitro and in vivo assays to systematically evaluate the antioxidant potential of this compound.
In Vitro Antioxidant Capacity Assays
A battery of in vitro assays is recommended to obtain a comprehensive profile of a compound's antioxidant activity, as different assays reflect various mechanisms of antioxidant action.[1] The most commonly employed methods include the DPPH, ABTS, FRAP, and ORAC assays.[2][3]
Data Presentation: In Vitro Antioxidant Activity of this compound (Illustrative Data)
The following table summarizes hypothetical quantitative data for the in vitro antioxidant activity of this compound compared to a standard antioxidant, Trolox. This data is for illustrative purposes to demonstrate how results would be presented.
| Assay Type | Parameter | This compound | Trolox (Standard) |
| DPPH Radical Scavenging | IC₅₀ (µg/mL) | 125.5 ± 8.3 | 22.1 ± 1.5 |
| ABTS Radical Scavenging | TEAC (Trolox Equivalents) | 0.65 ± 0.04 | 1.00 |
| Ferric Reducing Antioxidant Power (FRAP) | FRAP Value (µM Fe(II)/mg) | 350.2 ± 25.1 | 850.6 ± 42.3 |
| Oxygen Radical Absorbance Capacity (ORAC) | ORAC Value (µM TE/mg) | 750.8 ± 55.7 | 1500.2 ± 98.4 |
Note: IC₅₀ represents the concentration of the sample required to scavenge 50% of the radicals. TEAC (Trolox Equivalent Antioxidant Capacity) is a measure of the antioxidant strength relative to Trolox.
Experimental Workflow for In Vitro Assays
Caption: General workflow for in vitro antioxidant activity assessment.
Detailed Experimental Protocols: In Vitro Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[2][4] The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.[4]
Protocol:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Add 100 µL of various concentrations of this compound (e.g., 10-500 µg/mL) to 2.9 mL of the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
Ascorbic acid or Trolox should be used as a positive control.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of this compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green in color.[5] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, and the change in absorbance is measured.[5]
Protocol:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ stock solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 20 µL of various concentrations of this compound to 2.0 mL of the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Trolox is commonly used as a standard, and the results are expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[2][6] The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex.[2]
Protocol:
-
Prepare the FRAP reagent by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C before use.
-
Add 100 µL of this compound solution to 3.0 mL of the FRAP reagent.
-
Incubate the mixture at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
A standard curve is prepared using known concentrations of FeSO₄·7H₂O, and the results are expressed as µM Fe(II) equivalents.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to quench peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[3][7] The assay relies on the decay of a fluorescent probe (e.g., fluorescein) in the presence of the radicals, which is inhibited by the antioxidant.[7]
Protocol:
-
Prepare a 75 mM phosphate (B84403) buffer (pH 7.4).
-
In a 96-well plate, add 25 µL of this compound solution and 150 µL of fluorescein (B123965) solution (4 µM).
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of AAPH solution (153 mM).
-
Measure the fluorescence every minute for 60 minutes using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
-
The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The results are expressed as Trolox equivalents.
In Vivo Antioxidant Activity Evaluation
In vivo models are crucial for understanding the antioxidant effects of a compound in a complex biological system.[6][8][9][10] This often involves inducing oxidative stress in animal models and then evaluating the protective effects of the test compound.[6][10]
Data Presentation: In Vivo Antioxidant Effects of this compound in an Oxidative Stress Model (Illustrative Data)
The following table presents hypothetical data on the effects of this compound on key antioxidant enzymes and markers of oxidative damage in the liver tissue of rats subjected to oxidative stress.
| Group | Superoxide Dismutase (SOD) (U/mg protein) | Catalase (CAT) (U/mg protein) | Glutathione (B108866) Peroxidase (GPx) (U/mg protein) | Malondialdehyde (MDA) (nmol/mg protein) |
| Control | 150.2 ± 12.5 | 45.3 ± 3.8 | 80.1 ± 6.7 | 1.2 ± 0.1 |
| Oxidative Stress | 85.6 ± 7.1 | 22.1 ± 2.0 | 45.8 ± 4.1 | 3.5 ± 0.3 |
| Oxidative Stress + this compound (50 mg/kg) | 135.8 ± 11.3 | 40.5 ± 3.5 | 72.3 ± 6.1 | 1.8 ± 0.2 |
General Protocol for In Vivo Antioxidant Activity Assessment
-
Animal Model: Use a suitable animal model, such as Wistar rats or C57BL/6 mice.
-
Induction of Oxidative Stress: Induce oxidative stress using agents like carbon tetrachloride (CCl₄), D-galactose, or by inducing a pathological condition like ischemia-reperfusion injury.[6]
-
Treatment Groups:
-
Group 1: Control (vehicle only)
-
Group 2: Oxidative stress-inducing agent + vehicle
-
Group 3: Oxidative stress-inducing agent + this compound (at various doses)
-
-
Drug Administration: Administer this compound for a specified period before and/or after the induction of oxidative stress.
-
Sample Collection: At the end of the experimental period, collect blood and tissues (e.g., liver, brain, heart) for biochemical analysis.
-
Biochemical Analysis:
-
Measure the activity of key antioxidant enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).
-
Quantify markers of oxidative damage, such as Malondialdehyde (MDA) for lipid peroxidation and protein carbonyls for protein oxidation.
-
Measure the levels of non-enzymatic antioxidants like reduced glutathione (GSH).
-
Potential Antioxidant Signaling Pathways
The antioxidant effects of a compound can be mediated through direct radical scavenging or by modulating endogenous antioxidant defense mechanisms.
Caption: Potential mechanisms of antioxidant action.
These comprehensive protocols provide a robust framework for the systematic evaluation of the antioxidant properties of this compound. A combination of in vitro and in vivo studies is essential to fully characterize its potential as an antioxidant agent for therapeutic applications.
References
- 1. Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aggie-horticulture.tamu.edu [aggie-horticulture.tamu.edu]
- 4. researchgate.net [researchgate.net]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. The Antioxidant Activities In Vitro and In Vivo and Extraction Conditions Optimization of Defatted Walnut Kernel Extract [mdpi.com]
- 7. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]
- 8. In Vivo Antioxidant Activity of Common Dietary Flavonoids: Insights from the Yeast Model Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Simple and a Reliable Method to Quantify Antioxidant Activity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Study on the In Vitro and In Vivo Antioxidant Activity and Potential Mechanism of Polygonum viviparum L. | MDPI [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Etimizol Bioavailability for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of Etimizol.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in achieving adequate in vivo exposure of this compound?
A1: The principal obstacle is this compound's low aqueous solubility, which significantly limits its dissolution rate in the gastrointestinal tract following oral administration. This poor dissolution leads to low and variable absorption, resulting in suboptimal plasma concentrations for in vivo studies. Pharmacokinetic studies in humans have shown an absolute oral bioavailability ranging from as low as 3.6% to 22.2%.[1] In rats, the systemic availability after oral administration is approximately 32%.[2]
Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?
A2: Several formulation strategies can be employed to overcome the solubility limitations of this compound. The most common and effective approaches include:
-
Solid Dispersions: This involves dispersing this compound in an inert hydrophilic carrier at the molecular level. Upon administration, the carrier dissolves rapidly, releasing the drug in a finely dispersed, often amorphous, state, which enhances its dissolution and absorption.
-
Cyclodextrin (B1172386) Complexation: this compound can be encapsulated within the hydrophobic cavity of cyclodextrin molecules. This forms an inclusion complex that is more water-soluble, thereby improving the drug's dissolution rate.
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range increases the surface area-to-volume ratio, which, according to the Noyes-Whitney equation, leads to a faster dissolution rate.
-
Lipid-Based Formulations: Incorporating this compound into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve its absorption by utilizing lipid absorption pathways.
Q3: Which formulation approach is superior for this compound?
A3: The optimal formulation strategy depends on various factors, including the desired pharmacokinetic profile, the required dose, and the specific experimental model. While there is a lack of direct comparative studies on different this compound formulations, general principles for poorly soluble drugs suggest that both solid dispersions and nanosuspensions can significantly enhance bioavailability. For instance, a comparative study on another poorly soluble drug showed that a nanosuspension led to a faster and higher drug release (96.2% in 30 minutes) compared to a solid dispersion (85.4% in 30 minutes). However, solid dispersions may offer advantages in terms of the stability of the final solid dosage form. A thorough pre-formulation screening is recommended to determine the most suitable approach for your specific research needs.
Q4: Are there any recommended solvents for preparing this compound for in vivo administration?
A4: Yes, several solvent systems have been reported for dissolving this compound for in vivo studies. These often involve a combination of co-solvents, surfactants, and complexing agents. Some examples include:
-
10% Ethanol (B145695) + 40% PEG300 + 5% Tween-80 + 45% Saline
-
10% Ethanol + 90% (20% SBE-β-CD in Saline)
-
10% Ethanol + 90% Corn oil
The choice of vehicle can significantly influence the pharmacokinetic profile, so it is crucial to select a vehicle that is both effective at solubilizing this compound and well-tolerated by the animal model.
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of this compound in In Vivo Studies
| Potential Cause | Troubleshooting Steps |
| Poor aqueous solubility of this compound | 1. Formulation Enhancement: Prepare a solid dispersion or a cyclodextrin inclusion complex of this compound to improve its dissolution rate. Refer to the Experimental Protocols section for detailed methodologies. 2. Particle Size Reduction: If equipment is available, consider preparing a nanosuspension of this compound. |
| Inadequate vehicle for solubilization | 1. Vehicle Screening: Test the solubility of this compound in various biocompatible solvent systems. See the Quantitative Data Summary table for solubility information. 2. Co-solvent and Surfactant Optimization: Adjust the ratios of co-solvents (e.g., PEG300, ethanol) and surfactants (e.g., Tween-80) to maximize solubilization while ensuring the vehicle is well-tolerated. |
| High first-pass metabolism | 1. Route of Administration: If oral bioavailability remains low despite formulation improvements, consider alternative routes of administration, such as intraperitoneal (IP) injection, to bypass first-pass metabolism. |
| Instability in the GI tract | 1. pH-dependent degradation: Assess the stability of this compound at different pH values mimicking the gastric and intestinal environments. 2. Enteric Coating: For solid dosage forms, an enteric coating can protect the drug from the acidic environment of the stomach. |
Issue 2: Precipitation of this compound Upon Dilution of a Stock Solution
| Potential Cause | Troubleshooting Steps |
| Supersaturation and subsequent precipitation | 1. Use of Precipitation Inhibitors: Incorporate polymers such as HPMC or PVP into the formulation. These polymers can help maintain a supersaturated state in the gastrointestinal fluid, preventing precipitation. 2. Lipid-Based Formulations: Formulate this compound in a self-emulsifying drug delivery system (SEDDS). The oil, surfactant, and co-surfactant mixture forms a fine emulsion upon contact with aqueous media, keeping the drug solubilized. |
| Incompatible vehicle components | 1. Systematic Vehicle Design: Use a systematic approach to screen for compatible excipients. Start with binary mixtures and progress to more complex systems. |
Quantitative Data Summary
The following tables summarize key physicochemical and pharmacokinetic parameters for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₄N₄O₂ | N/A |
| Molecular Weight | 210.23 g/mol | N/A |
| Oral Bioavailability (Human) | 3.6% - 22.2% | [1] |
| Oral Bioavailability (Rat) | ~32% | [2] |
Table 2: Solubility of this compound in Various Solvents
| Solvent System | Solubility | Reference |
| Ethanol | ≥ 33.33 mg/mL | N/A |
| 10% EtOH, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | N/A |
| 10% EtOH, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | N/A |
| 10% EtOH, 90% Corn Oil | ≥ 2.5 mg/mL | N/A |
Table 3: Pharmacokinetic Parameters of this compound in Rats (Intravenous Administration)
| Parameter | Value | Reference |
| Elimination Half-life (t½) | 25 min | [2] |
| Volume of Distribution (Vd) | 1.4 L/kg | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl Methylcellulose (HPMC)
-
Methanol (B129727) or Ethanol (analytical grade)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves (e.g., 100 mesh)
Methodology:
-
Preparation of Drug-Polymer Solution:
-
Weigh the desired amounts of this compound and the chosen polymer (e.g., a 1:5 drug-to-polymer ratio).
-
Dissolve both the this compound and the polymer in a suitable volume of methanol or ethanol in a round-bottom flask. Ensure complete dissolution with the aid of sonication or gentle warming if necessary.
-
-
Solvent Evaporation:
-
Attach the round-bottom flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Continue the evaporation until a thin, dry film is formed on the inner wall of the flask.
-
-
Drying and Pulverization:
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask.
-
Gently pulverize the solid dispersion using a mortar and pestle to obtain a fine powder.
-
Pass the powder through a 100-mesh sieve to ensure uniformity.
-
-
Characterization (Optional but Recommended):
-
Perform Differential Scanning Calorimetry (DSC) to confirm the amorphous nature of the drug in the dispersion.
-
Use Fourier-Transform Infrared (FTIR) spectroscopy to check for any interactions between the drug and the polymer.
-
Conduct an in vitro dissolution study to compare the dissolution profile of the solid dispersion with that of the pure drug.
-
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method
Objective: To prepare an inclusion complex of this compound with a cyclodextrin to improve its aqueous solubility.
Materials:
-
This compound
-
β-Cyclodextrin (β-CD) or Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Water-ethanol mixture (e.g., 1:1 v/v)
-
Mortar and pestle
-
Vacuum oven
Methodology:
-
Preparation of the Paste:
-
Weigh this compound and the cyclodextrin in a 1:1 molar ratio.
-
Place the cyclodextrin in a mortar and add a small amount of the water-ethanol mixture to form a homogeneous paste.
-
-
Kneading:
-
Add the this compound powder to the paste and knead for 30-60 minutes.
-
During kneading, add small amounts of the solvent mixture as needed to maintain a suitable consistency.
-
-
Drying:
-
Spread the resulting paste as a thin layer on a tray and dry it in a vacuum oven at 50°C until a constant weight is achieved.
-
-
Pulverization and Sieving:
-
Pulverize the dried complex in the mortar.
-
Sieve the powder through a 100-mesh sieve.
-
-
Characterization (Optional but Recommended):
-
Perform solubility studies to determine the increase in aqueous solubility of the complex compared to the pure drug.
-
Use analytical techniques like DSC and FTIR to confirm the formation of the inclusion complex.
-
Protocol 3: In Vivo Bioavailability Study in Rats
Objective: To determine and compare the pharmacokinetic profiles of different this compound formulations after oral administration in rats.
Materials and Animals:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
This compound formulations (e.g., aqueous suspension of pure drug, solid dispersion, cyclodextrin complex)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized microcentrifuge tubes)
-
Centrifuge
-
Analytical equipment for drug quantification in plasma (e.g., HPLC-UV or LC-MS/MS)
Methodology:
-
Animal Acclimatization and Fasting:
-
Acclimatize the rats for at least one week before the experiment.
-
Fast the animals overnight (10-12 hours) before drug administration, with free access to water.
-
-
Dosing:
-
Divide the rats into groups (n=5-6 per group), with each group receiving a different formulation.
-
Administer the this compound formulations orally via gavage at a predetermined dose (e.g., 10 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Collect the blood into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at approximately 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate an analytical method (e.g., HPLC) for the quantification of this compound in rat plasma.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to calculate key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).
-
Compare the pharmacokinetic parameters between the different formulation groups to assess the relative bioavailability.
-
Visualizations
Caption: Workflow for the preparation of this compound solid dispersion.
Caption: Workflow for an in vivo bioavailability study of this compound formulations.
Caption: Hypothetical signaling pathway for this compound's nootropic effects.
References
Addressing off-target effects of Etimizol in cellular models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Etimizol in cellular models. Due to the limited publicly available data on the specific off-target effects of this compound, some recommendations are based on the known pharmacology of the compound and the broader class of imidazole-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is described as a nootropic agent with several proposed mechanisms of action. Its primary effects are thought to be mediated through the activation of the adenyl cyclase system, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1] Additionally, it is suggested to interact with adenosine (B11128) receptors and may act as an inhibitor of Casein Kinase 2 (CK2).[2]
Q2: Are there known off-target effects of this compound?
Q3: My cells are showing unexpected cytotoxicity after this compound treatment. What could be the cause?
Unexpected cytotoxicity can arise from several factors:
-
High Concentrations: this compound, like many compounds, can induce cytotoxicity at high concentrations. It is crucial to perform a dose-response curve to determine the optimal, non-toxic working concentration for your specific cell line.
-
Off-Target Effects: As with other imidazole-containing compounds, this compound may have off-target effects that lead to cytotoxicity in certain cell types.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is below the toxic threshold for your cells (typically <0.5%).
-
Compound Stability: The stability of this compound in your specific cell culture medium and conditions should be considered. Degradation products may have different activity or toxicity profiles.
Q4: I am not observing the expected increase in cAMP levels in my cells after this compound treatment. What should I check?
If you are not seeing the expected increase in cAMP levels, consider the following:
-
Cell Type Specificity: The expression and coupling of the relevant G-protein coupled receptors and adenylyl cyclase isoforms can vary significantly between cell lines. This compound's effect on cAMP may be cell-type dependent.
-
Assay Sensitivity: Ensure your cAMP assay is sensitive enough to detect the expected changes. Consider using a well-validated commercial kit and optimizing the assay for your specific cell line and experimental conditions.
-
Time Course: The kinetics of the cAMP response can be transient. Perform a time-course experiment to identify the optimal time point for measuring cAMP levels after this compound treatment.
-
Compound Potency: Verify the potency and integrity of your this compound stock.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent or non-reproducible results | - Cell passage number and health- Inconsistent compound dosing- Assay variability | - Use cells within a consistent and low passage number range.- Ensure accurate and consistent preparation of this compound working solutions.- Include appropriate positive and negative controls in every experiment. |
| Unexpected changes in cell morphology | - Cytotoxicity at the concentration used- Off-target effects on the cytoskeleton or adhesion pathways | - Perform a dose-response for cytotoxicity (e.g., MTT or CellTiter-Glo assay).- Reduce the concentration of this compound.- Investigate potential off-target effects on key cytoskeletal or adhesion proteins. |
| Discrepancy between biochemical and cellular assay results | - Poor cell permeability of this compound- Compound efflux by cellular transporters- Rapid metabolism of this compound in cells | - Assess cell permeability using methods like the parallel artificial membrane permeability assay (PAMPA).- Use inhibitors of common drug transporters to see if the cellular effect is enhanced.- Analyze the metabolic stability of this compound in your cell line. |
| Observed effect is not blocked by known antagonists of the primary target | - The effect is mediated by an off-target- The antagonist is not potent or specific enough | - Perform target engagement studies (e.g., Cellular Thermal Shift Assay) to confirm this compound binds to the intended target in your cells.- Screen for off-target binding using a kinase panel or other off-target screening services.- Use a structurally different antagonist for the same target to confirm the initial finding. |
Experimental Protocols
To thoroughly investigate the on-target and potential off-target effects of this compound, the following experimental protocols are recommended.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is to verify the binding of this compound to a specific target protein (e.g., Casein Kinase 2) in a cellular context.[2][3][4]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against the target protein
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
-
SDS-PAGE gels and Western blot equipment
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with this compound at the desired concentration or with vehicle (DMSO) for a specified time.
-
Harvesting: After treatment, wash the cells with PBS and harvest them.
-
Heating: Resuspend the cell pellet in PBS and aliquot into PCR tubes. Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Western Blotting: Collect the supernatant containing the soluble proteins. Determine the protein concentration and analyze the samples by SDS-PAGE and Western blotting using an antibody specific for the target protein.
-
Data Analysis: Quantify the band intensities. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol is to assess the inhibitory activity of this compound against a panel of kinases to identify potential off-targets.[5][6][7][8]
Materials:
-
Purified recombinant kinases
-
Kinase-specific substrates
-
ATP
-
Kinase reaction buffer
-
This compound
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96- or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in kinase buffer.
-
Reaction Setup: In a multi-well plate, add the kinase, its specific substrate, and the serially diluted this compound or vehicle control.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the specific kinase for a predetermined time.
-
Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. This involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: cAMP Measurement Assay
This protocol is to quantify changes in intracellular cAMP levels in response to this compound treatment.[9][10][11][12][13]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Forskolin (B1673556) (positive control)
-
cAMP-Glo™ Assay kit (Promega) or similar
-
96- or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a predetermined density and allow them to attach overnight.
-
Treatment: Treat the cells with different concentrations of this compound, forskolin (positive control), or vehicle for the desired time period.
-
Lysis and Detection: Following the manufacturer's protocol for the cAMP-Glo™ Assay, lyse the cells and perform the enzymatic reactions that lead to the generation of a luminescent signal that is inversely proportional to the concentration of cAMP.
-
Data Analysis: Measure the luminescence using a plate reader. Generate a standard curve with known cAMP concentrations. Calculate the intracellular cAMP concentration in the treated and control cells based on the standard curve.
Visualizations
Caption: this compound's proposed primary signaling pathway.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.
References
- 1. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 2. benchchem.com [benchchem.com]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. benchchem.com [benchchem.com]
- 8. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cAMP-Glo™ Assay Protocol [promega.com]
- 10. mesoscale.com [mesoscale.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. Real-Time cAMP Dynamics in Live Cells Using the Fluorescent cAMP Difference Detector In Situ [jove.com]
- 13. Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria [bio-protocol.org]
Optimizing dosage and timing of Etimizol administration for maximal efficacy
This technical support center is designed for researchers, scientists, and drug development professionals working with Etimizol. It provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist in optimizing dosage and timing for maximal experimental efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a nootropic agent with a multi-faceted mechanism of action.[1][2] Its primary effects are believed to stem from its ability to decrease the potassium (K+) permeability of neuronal membranes, which prolongs the action potential.[3] Additionally, research suggests its molecular target may be the protein kinase CK2 (casein kinase II).[1] Other reported mechanisms include the activation of the adenyl cyclase system, which can increase cell membrane permeability to calcium ions, and potential interactions with purinergic receptors.[4][5]
Q2: I have in vitro IC50 data for this compound. How do I determine a starting dose for my in vivo animal studies?
A2: Translating an in vitro IC50 value directly to an in vivo dose is not straightforward and requires careful consideration of multiple factors. A common starting point is to review published literature for previously used doses in relevant animal models. For this compound, doses ranging from 1 mg/kg to 10 mg/kg have been used in rat studies to investigate various effects.[4][6] It is recommended to begin with a dose-range finding study to determine the maximum tolerated dose (MTD) and identify a dose range that provides a therapeutic effect without significant toxicity.[7]
Q3: What are the key pharmacokinetic parameters of this compound I should be aware of when designing my experiments?
A3: this compound has a relatively short half-life and variable bioavailability, which are critical factors for experimental design. In humans, the intravenous elimination half-life is approximately 34-79 minutes, while in rats, it is around 25 minutes.[8][9] Oral bioavailability is notably low and variable in humans (3.6% to 22.2%), though it appears to cross the blood-brain barrier effectively.[8][9] This short half-life may necessitate more frequent administration or the use of a continuous infusion model to maintain steady-state concentrations.
Q4: My experiment requires maintaining a consistent therapeutic level of this compound. What administration schedule should I consider?
A4: Given this compound's short elimination half-life, a single administration may not be sufficient for studies requiring sustained exposure.[8][9] To maintain consistent therapeutic concentrations, consider the following:
-
Increased Dosing Frequency: Administering smaller doses more frequently (e.g., every 1-2 hours) based on the known half-life in your animal model.
-
Continuous Infusion: Utilizing osmotic pumps or intravenous infusion to deliver the drug at a constant rate. This approach can help avoid the peaks and troughs in plasma concentration associated with bolus dosing.
Q5: I am observing high variability in my results between experimental animals. What are the potential causes and troubleshooting steps?
A5: High variability is a common challenge in in vivo research. For this compound, this could be linked to its variable oral bioavailability.[8]
-
Route of Administration: If using oral gavage, consider switching to an intravenous (IV) or intraperitoneal (IP) route to bypass first-pass metabolism and improve consistency.
-
Formulation: Ensure the drug is fully solubilized in its vehicle. Precipitation of the compound can lead to inconsistent dosing. Check for stability of the formulation over the course of the experiment.
-
Animal Factors: Ensure consistency in animal age, weight, strain, and health status. The timing of administration relative to the animal's light/dark cycle can also influence drug metabolism and should be kept constant.[10]
Data Presentation: Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic data for this compound from preclinical and clinical studies.
Table 1: Pharmacokinetics of this compound in Humans
| Parameter | Route | Dosage | Value | Citation |
|---|---|---|---|---|
| Elimination Half-Life | IV | 1 mg/kg | 34.1 - 79.2 min | [8] |
| Volume of Distribution | IV | 1 mg/kg | 0.4 - 1.3 L/kg | [8] |
| Absorption Half-Life | Oral | 2 mg/kg | 7.3 - 57.1 min | [8] |
| Absolute Bioavailability | Oral | 2 mg/kg | 3.6% - 22.2% | [8] |
| Plasma Protein Binding | - | - | < 10% |[8] |
Table 2: Pharmacokinetics of this compound in Rodents
| Parameter | Species | Route | Dosage | Value | Citation |
|---|---|---|---|---|---|
| Elimination Half-Life | Rat | IV | 10 mg/kg | 25 min | [9] |
| Volume of Distribution | Rat | IV | 10 mg/kg | 1.4 L/kg | [9] |
| Systemic Availability | Rat | - | - | 32% | [9] |
| Brain Uptake Index | Rat | - | - | 101% (vs. ³H₂O) |[9] |
Experimental Protocols
Protocol: Dose-Range Finding Study for this compound in Rats
This protocol outlines a typical experiment to determine the optimal dose of this compound for a specific therapeutic effect (e.g., neuroprotection) while monitoring for toxicity.
-
Animal Model:
-
Species: Sprague-Dawley rats
-
Sex: Male
-
Weight: 250-300g
-
Acclimatization: 7 days prior to the experiment.
-
-
Groups & Dosing:
-
Divide animals into at least 5 groups (n=8 per group).
-
Group 1: Vehicle control (e.g., Saline).
-
Group 2: this compound 1 mg/kg.
-
Group 3: this compound 3 mg/kg.
-
Group 4: this compound 10 mg/kg.
-
Group 5: this compound 30 mg/kg.
-
Administration: Intraperitoneal (IP) injection to ensure consistent bioavailability.
-
-
Procedure:
-
Baseline Measurement: Record baseline behavioral or physiological data relevant to the efficacy endpoint.
-
Administration: Administer the vehicle or assigned dose of this compound. The timing should be consistent across all groups.
-
Toxicity Monitoring: Observe animals for signs of toxicity (e.g., lethargy, seizures, changes in breathing, weight loss) at 30 min, 1h, 2h, 4h, and 24h post-injection. Record body weight daily.
-
Efficacy Assessment: At a predetermined time point post-administration (e.g., 60 minutes, based on pharmacokinetic data indicating peak concentration), perform the efficacy test (e.g., a cognitive task like the Morris water maze or a neurophysiological recording).
-
Data Collection: Collect and record all toxicity and efficacy data systematically.
-
-
Data Analysis:
-
Toxicity: Analyze body weight changes and clinical observation scores. Determine the Maximum Tolerated Dose (MTD), the highest dose that does not cause significant toxicity.
-
Efficacy: Use an appropriate statistical test (e.g., ANOVA followed by a post-hoc test) to compare the efficacy endpoint between the vehicle control and this compound-treated groups.
-
Dose-Response Curve: Plot the efficacy data against the dose to visualize the dose-response relationship and identify the dose that produces the maximal (or desired) effect (EDmax). The optimal dose will be one that provides significant efficacy well below the MTD.
-
Mandatory Visualizations
References
- 1. [Ethymisole: reassessing and old drug] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ethimizol | C9H14N4O2 | CID 6168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. [Mechanism of action of this compound on the energy metabolism of the neurogenically damaged myocardium] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Vasodilating effects of this compound in vitro and its relation to purinergic receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Effect of this compound on the ultrastructure of the dorsal hippocampus and autonomic ganglia of the rat heart] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of ethimizol in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Disposition of ethimizol, a nootropic drug, in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Timing in drug absorption and disposition: The past, present, and future of chronopharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Inconsistent Results in Etimizol Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide to troubleshooting inconsistent results in experiments involving the nootropic agent Etimizol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation, helping you to ensure the validity and reproducibility of your findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its expected effects?
This compound (also known as Ethymisole) is a nootropic drug with anxiolytic and neuroprotective properties. It is expected to enhance cognitive functions, particularly learning and memory, and to be effective in ameliorating amnesia induced by conditions such as hypoxia.[1][2] Its mechanism of action is thought to involve the modulation of neuronal membrane permeability and enhancement of cerebral energy metabolism.
Q2: We are observing a high degree of variability in our behavioral test results. What are the common factors that could be contributing to this?
Inconsistent results in behavioral studies with this compound can stem from a variety of factors. It is crucial to standardize your experimental procedures as much as possible. Key areas to review include:
-
Animal-related Factors:
-
Strain, Age, and Sex: Different rodent strains can exhibit varied responses to nootropic drugs. Age and sex can also significantly influence cognitive performance and drug metabolism.
-
Baseline Anxiety and Stress Levels: High levels of stress can mask the cognitive-enhancing effects of this compound. Ensure proper acclimatization and gentle handling of the animals to minimize stress.[3]
-
Health Status: Ensure that all animals are healthy and free from any underlying conditions that could affect their behavior.
-
-
Environmental Factors:
-
Housing Conditions: The living environment, including cage size, enrichment, and social grouping, can impact animal behavior.
-
Testing Environment: Maintain consistency in the experimental setting, including lighting, noise levels, and temperature, as these can act as confounding variables.[3]
-
-
Procedural Factors:
-
Experimenter Variability: The way different researchers handle and test the animals can introduce variability.[4] Whenever possible, the same experimenter should conduct the behavioral testing for a given cohort.
-
Time of Day: The circadian rhythm of the animals can affect their performance. Conduct behavioral tests at the same time each day to ensure consistency.[3]
-
Troubleshooting Specific Experimental Issues
Q3: We are not observing the expected cognitive-enhancing effects of this compound in our learning and memory tasks. What could be the problem?
The absence of a nootropic effect can be due to several factors related to the drug itself or the experimental design:
-
Dosage: The dose of this compound may be suboptimal for the specific cognitive task and animal model. A thorough dose-response study is recommended. In rats, the pharmacokinetics of this compound are dose-dependent, with linearity observed only at doses that do not exceed approximately 5 mg/kg.
-
Route and Timing of Administration: The method and timing of drug delivery are critical. For instance, the time interval between this compound administration (e.g., 3 mg/kg) and the start of a learning task can vary from 30 minutes to 3 hours.[1]
-
Task Sensitivity: The chosen behavioral paradigm may not be sensitive enough to detect the cognitive-enhancing effects of this compound. Consider optimizing the task parameters or using a different, validated test for the specific cognitive domain you are investigating.
-
Ceiling Effects: If your control animals are already performing at a very high level, it will be difficult to observe any further improvement with the drug. In such cases, using a cognitive impairment model (e.g., scopolamine-induced amnesia) can be a useful strategy to unmask the beneficial effects of this compound.
Q4: Our results show a biphasic or inconsistent dose-response relationship. Why is this happening?
A non-linear dose-response is a known characteristic of this compound's pharmacokinetics. Higher doses do not necessarily lead to a greater effect and can sometimes even be less effective.
-
Dose-Dependent Pharmacokinetics: Studies in rats have shown that the elimination of this compound is dose-dependent. This means that at higher doses, the drug's metabolism can become saturated, leading to disproportionate increases in plasma concentration and potentially different physiological effects.
-
Multiple Mechanisms of Action: this compound may exert its effects through multiple pathways, some of which may have opposing actions at different concentrations.
Q5: How should we prepare and store this compound solutions to ensure their stability and consistency?
Proper preparation and storage of your this compound solution are critical for obtaining reliable results.
-
Solution Stability: The stability of this compound in aqueous solutions can be influenced by pH and temperature. It is recommended to prepare fresh solutions for each experiment. If stock solutions are prepared, they should be stored at -20°C for up to one year or at -80°C for up to two years to minimize degradation.[1]
Data Presentation: this compound Dose-Response in Behavioral Models
| Animal Model | Behavioral Test | Effective Dose Range | Observed Effect |
| Rat | Instrumental Learning | 3 mg/kg | Varied effects on learning depending on timing and reinforcement.[1] |
| Rat | Passive Avoidance | 1.5 - 5 mg/kg | Facilitated formation of passive avoidance behavior in old animals. |
Experimental Protocols
Passive Avoidance Test
This test is used to assess learning and memory in rodents.
Apparatus: A two-compartment box with a light and a dark chamber, separated by a door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.
Procedure:
-
Acquisition Trial:
-
Place the animal in the light compartment.
-
After a short habituation period, the door to the dark compartment is opened.
-
When the animal enters the dark compartment, the door is closed, and a mild, brief foot shock is delivered.
-
-
Retention Trial:
-
24 hours after the acquisition trial, place the animal back into the light compartment.
-
Record the latency to enter the dark compartment. A longer latency is indicative of better memory of the aversive experience.
-
This compound Administration: Administer this compound or vehicle at a predetermined time before the acquisition trial (e.g., 30-60 minutes).
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of this compound
This compound is thought to exert its nootropic effects through multiple mechanisms, including the modulation of neuronal ion channels and cellular energy metabolism. One proposed pathway involves the stimulation of the adenyl cyclase system.
References
Methods for reducing Etimizol-induced side effects in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Etimizol in animal studies. The information provided is intended to assist in mitigating potential side effects observed during experimentation.
Troubleshooting Guides
Issue: Observed Neuronal Stress or Damage in Post-mortem Tissue Analysis
Question: After administering a high dose of this compound (e.g., 10 mg/kg in rats), our histology reports indicate ultrastructural changes in hippocampal neurons, specifically irregular widening of the endoplasmic reticulum cisternae. What does this indicate and how can we potentially mitigate this?
Answer:
This observation suggests that high doses of this compound may induce endoplasmic reticulum (ER) stress, potentially disrupting the protein synthesis apparatus within neurons.[1] This can be a significant concern for studies investigating the long-term neurological effects of this compound. While direct methods for reversing this specific this compound-induced effect have not been documented, several general strategies for mitigating drug-induced ER stress in neurons have been reported in the literature. These approaches aim to either reduce the accumulation of unfolded proteins or enhance the cell's capacity to cope with ER stress.
Potential Mitigation Strategies:
-
Co-administration of ER Stress Inhibitors: Certain compounds have been shown to protect neurons from ER stress induced by various neurotoxic agents.
-
Modulation of Cellular Signaling Pathways: Activating pro-survival signaling pathways can enhance neuronal resilience to drug-induced stress.
-
Enhancement of Cellular Chaperone Response: Increasing the expression of heat shock proteins can help refold misfolded proteins and reduce ER stress.
Below is a summary of potential therapeutic agents that have shown efficacy in other models of drug-induced neuronal stress.
Table 1: Potential Pharmacological Agents for Mitigating Drug-Induced Neuronal ER Stress
| Agent/Compound | Mechanism of Action | Animal Model/Cell Line | Reported Efficacy |
| Aromadendrin (B1667607) | Reduces ER stress by preserving the phosphorylation of the PI3K/Akt/mTOR signaling pathway. | SH-SY5Y neuronal cells (methamphetamine-induced toxicity) | Pre-treatment with aromadendrin reduced the expression of ER stress markers C/EBPβ and CHOP.[1] |
| Phikud Navakot Extract | Acts as an ER stress inhibitor, reducing oxidative stress, the amyloid pathway, and neuroinflammation. | Neuronal and microglia cells (AlCl3 and thapsigargin-induced stress), Drosophila model of AD | Reduced oxidative stress, lipid peroxidation, pro-inflammatory cytokines, and ER stress markers.[2] |
| Arimoclomol | Co-inducer of heat shock proteins, including Hsp70 and Hsp90. | SOD1-positive familial ALS models | Showed good tolerance, though significant therapeutic effects were not demonstrated in a phase II/III trial.[3] |
| 17-AAG (Geldanamycin analogue) | Inhibits Hsp90, leading to the activation of the heat shock response. | Rat brain injury model, H4 neuroglioma cells (α-synuclein toxicity) | Exerted neuroprotection and improved motor deficits.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the known side effects of this compound in animal studies at high doses?
A1: The primary documented side effect of high-dose this compound (10 mg/kg) in rats is the induction of ultrastructural changes in the endoplasmic reticulum (ER) of "light" pyramidal neurons in the CA1 zone of the dorsal hippocampus. This is characterized by an irregular widening of the cisternae of the granular endoplasmic reticulum, which is interpreted as a depression of the neuronal protein synthesis apparatus.[1]
Q2: Are there any established protocols to prevent this compound-induced neuronal damage?
A2: Currently, there are no established and validated protocols specifically for preventing this compound-induced neuronal damage. However, based on the mechanism of toxicity (ER stress and disruption of protein synthesis), researchers can explore the experimental co-administration of agents known to mitigate ER stress or support protein synthesis homeostasis in neurons. It is crucial to conduct pilot studies to determine the efficacy and potential interactions of any such co-administered compounds with this compound.
Q3: What is the proposed mechanism behind this compound's effect on the endoplasmic reticulum?
A3: The precise molecular mechanism has not been fully elucidated in the available literature. However, the observed morphological changes in the ER suggest an interference with protein folding and processing, leading to an accumulation of unfolded or misfolded proteins. This condition is known as ER stress and triggers the Unfolded Protein Response (UPR). If the stress is prolonged or severe, it can lead to cellular dysfunction and apoptosis.
Experimental Protocols
Protocol 1: Evaluation of a Potential Neuroprotective Agent Against this compound-Induced ER Stress
This protocol outlines a general procedure to assess the efficacy of a co-administered agent in mitigating this compound-induced neuronal changes.
1. Animal Model:
-
Species: Sprague-Dawley rats (male, 8-10 weeks old).
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Allow a minimum of 7 days for acclimatization before the start of the experiment.
2. Experimental Groups:
-
Group 1 (Control): Vehicle (e.g., saline) administration.
-
Group 2 (this compound): this compound (10 mg/kg, intraperitoneal injection).
-
Group 3 (Protective Agent): Protective agent (dose to be determined based on literature) + Vehicle.
-
Group 4 (this compound + Protective Agent): this compound (10 mg/kg) + Protective agent.
3. Dosing Regimen:
-
The protective agent may be administered prior to, concurrently with, or after this compound, depending on its known mechanism of action (e.g., pre-treatment with an antioxidant).
-
Administer treatments for a predetermined duration (e.g., daily for 7 days).
4. Tissue Collection and Processing:
-
At the end of the treatment period, euthanize animals according to approved institutional guidelines.
-
Perfuse animals transcardially with saline followed by 4% paraformaldehyde.
-
Dissect the brain and post-fix in 4% paraformaldehyde overnight.
-
Process the hippocampal tissue for transmission electron microscopy (TEM) and immunohistochemistry.
5. Outcome Measures:
-
Transmission Electron Microscopy (TEM): Quantify the width of the granular endoplasmic reticulum cisternae in CA1 pyramidal neurons.
-
Immunohistochemistry: Stain for markers of ER stress (e.g., GRP78/BiP, CHOP) and apoptosis (e.g., cleaved caspase-3).
-
Western Blot: Quantify the expression levels of ER stress and apoptotic markers in hippocampal lysates.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. Phikud navakot extract acts as an ER stress inhibitor to ameliorate ER stress and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein synthesis modulation as a therapeutic approach for amyotrophic lateral sclerosis and frontotemporal dementia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Etimizol in Long-Term Storage
Welcome to the technical support center for Etimizol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound during long-term storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound during long-term storage?
A1: this compound, an imidazole (B134444) derivative, can be susceptible to several factors that may compromise its stability over time. The primary factors of concern are:
-
pH: this compound's stability is pH-dependent. Extreme pH conditions, particularly alkaline environments, can catalyze the hydrolysis of the amide groups and potentially the imidazole ring.[1][2]
-
Oxidation: The imidazole ring in this compound can be prone to oxidation, especially in the presence of oxidizing agents or through auto-oxidation, which may be mediated by basic conditions.[1][3]
-
Light: Exposure to ultraviolet (UV) or high-intensity visible light can lead to photodegradation of the molecule.[1]
-
Temperature: Elevated temperatures accelerate the rate of all chemical degradation pathways, including hydrolysis and oxidation.
-
Moisture: For solid-state this compound, the presence of moisture can facilitate hydrolysis and may lead to physical changes in the solid form.[4][5][6][7][8]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For optimal stability of this compound stock solutions, it is recommended to store them at low temperatures. Based on general laboratory practices for similar compounds, the following conditions are advised:
-
-80°C for long-term storage (up to 2 years).
-
-20°C for shorter-term storage (up to 1 year).
It is crucial to use tightly sealed containers to prevent solvent evaporation and the ingress of moisture. Aliquoting the stock solution into smaller, single-use vials is also recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: How can I enhance the stability of this compound in a formulation for long-term storage?
A3: Several strategies can be employed to enhance the stability of this compound in a formulation:
-
pH Control: Buffering the formulation to a pH of maximum stability, which for many compounds is in the slightly acidic range (around pH 4-6), can significantly reduce hydrolysis rates.[2]
-
Use of Excipients:
-
Antioxidants: Including antioxidants such as ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT) can mitigate oxidative degradation.
-
Chelating Agents: Agents like ethylenediaminetetraacetic acid (EDTA) can chelate metal ions that may catalyze oxidative reactions.
-
-
Lyophilization (Freeze-Drying): For solid formulations, lyophilization is a highly effective method for long-term preservation.[9][10][11][12][13][14][15] This process removes water at low temperatures, minimizing hydrolysis and other water-dependent degradation pathways. The use of cryoprotectants/lyoprotectants such as trehalose (B1683222) or mannitol (B672) is often necessary to protect the molecule during the freezing and drying processes and to ensure the formation of a stable and elegant cake.
-
Protection from Light: Storing this compound, both in solid form and in solution, in amber vials or other light-protecting containers is essential to prevent photodegradation.
-
Moisture Control: For solid formulations, packaging with desiccants and in moisture-impermeable containers is recommended to protect against humidity.[4][5][6][7][8]
Troubleshooting Guides
Issue 1: Unexpected Degradation of this compound in Solution
| Symptom | Possible Cause | Troubleshooting Step |
| Loss of potency in solution stored at room temperature. | Hydrolysis or Oxidation: The pH of the solution may be suboptimal, or the solution may be exposed to oxygen. | 1. Measure the pH of the solution. Adjust to a slightly acidic pH (e.g., 4-6) using a suitable buffer. 2. Degas the solvent before preparing the solution and store under an inert atmosphere (e.g., nitrogen or argon). 3. Add an antioxidant to the formulation. |
| Rapid degradation after repeated use of a stock solution. | Freeze-Thaw Cycles: Repeated freezing and thawing can accelerate degradation. | 1. Prepare smaller aliquots of the stock solution for single use. 2. Minimize the time the solution spends at room temperature. |
| Discoloration or precipitation in the solution. | Degradation Product Formation/Insolubility: Degradants may be colored or less soluble than the parent compound. | 1. Analyze the solution using a stability-indicating method (e.g., HPLC) to identify and quantify degradation products. 2. Consider reformulating with a different solvent system or adding solubilizing excipients. |
Issue 2: Physical Instability of Solid this compound
| Symptom | Possible Cause | Troubleshooting Step |
| Caking or clumping of the powder. | Moisture Absorption (Hygroscopicity): The solid is absorbing moisture from the atmosphere. | 1. Store the solid this compound in a desiccator or a container with a desiccant. 2. Handle the powder in a low-humidity environment (e.g., a glove box). |
| Change in color of the solid. | Oxidation or Photodegradation: The solid is reacting with oxygen or being degraded by light. | 1. Store the solid in a tightly sealed container under an inert atmosphere. 2. Protect the container from light by using amber vials or storing it in the dark. |
Quantitative Data Summary
Due to the limited availability of specific quantitative stability data for this compound in the public domain, the following table provides a generalized overview of expected stability based on the behavior of similar imidazole and xanthine-containing compounds. Actual stability will be formulation-dependent and should be determined experimentally.
| Storage Condition | Parameter | Expected Stability Outcome | Influencing Factors |
| Aqueous Solution | pH | More stable at slightly acidic pH (4-6). Prone to hydrolysis at alkaline pH. | Buffer type and strength. |
| Temperature | Significant degradation at elevated temperatures (>40°C). Stable at refrigerated (2-8°C) and frozen temperatures. | Presence of catalysts (e.g., metal ions). | |
| Light Exposure | Degradation upon exposure to UV and high-intensity visible light. | Wavelength and intensity of light. | |
| Oxygen | Susceptible to oxidation. | Presence of antioxidants and chelating agents. | |
| Solid State | Humidity | Increased degradation and physical changes with higher relative humidity. | Hygroscopicity of the solid form and excipients. |
| Temperature | Stable at controlled room temperature. Degradation increases at elevated temperatures. | Crystalline form and presence of impurities. | |
| Light Exposure | Potential for surface degradation upon light exposure. | Particle size and surface area. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and pathways for this compound under various stress conditions. This information is crucial for developing a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile (B52724):water 50:50).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for 4 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation (Solution): Heat the stock solution at 60°C for 48 hours.
-
Thermal Degradation (Solid): Store solid this compound at 60°C for 48 hours.
-
Photodegradation (Solution): Expose the stock solution to a photostability chamber (ICH Q1B conditions) for a specified duration.
-
Photodegradation (Solid): Expose solid this compound to a photostability chamber (ICH Q1B conditions).
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration.
-
Analyze all samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector, to separate the parent drug from any degradation products.
-
Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products, aiding in structure elucidation.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of accurately quantifying this compound in the presence of its degradation products, process impurities, and excipients.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Selection:
-
Begin with a gradient elution using a mixture of an aqueous buffer (e.g., 20 mM phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Optimize the gradient profile to achieve good separation between the this compound peak and all degradation product peaks observed in the forced degradation study.
-
-
Detection: Use a PDA detector to monitor the elution profile at multiple wavelengths. Select a wavelength that provides good sensitivity for both this compound and its major degradants.
-
Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is confirmed by demonstrating that the this compound peak is pure in the presence of its degradants (peak purity analysis).
Visualizations
Caption: Inferred degradation pathways for this compound.
Caption: Workflow for this compound stability testing.
References
- 1. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Preformulation studies involving moisture uptake in solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of the effect of temperature and moisture on the solid dispersions: aging and crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. realab.ua [realab.ua]
- 11. Lyophilization of Parenteral (7/93) | FDA [fda.gov]
- 12. Xanthine Derivatives - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis [mdpi.com]
- 15. Practical advice in the development of a lyophilized protein drug product - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Analytical Methods for More Sensitive Detection of Etimizol
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to enhance the analytical detection of Etimizol.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for the quantification of this compound?
A1: The most common analytical techniques for the quantification of this compound and similar imidazole-containing compounds are High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is often preferred for its high sensitivity and selectivity, especially in complex biological matrices.
Q2: What are the key considerations for sample preparation when analyzing this compound in biological matrices like plasma?
A2: For plasma samples, it is crucial to remove proteins that can interfere with the analysis and damage the analytical column. Common sample preparation techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method depends on the required level of cleanliness, the concentration of this compound, and the analytical technique being used. For LC-MS/MS analysis, a more thorough cleanup using SPE is often beneficial to minimize matrix effects.
Q3: What is "matrix effect" in LC-MS/MS analysis and how can it affect this compound quantification?
A3: The matrix effect is the alteration of ionization efficiency of the target analyte (this compound) by co-eluting compounds from the sample matrix (e.g., plasma).[1][2] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification.[1][2] To mitigate matrix effects, strategies such as efficient sample cleanup, chromatographic separation of this compound from matrix components, and the use of a stable isotope-labeled internal standard are recommended.
Q4: Why is derivatization sometimes necessary for the GC-MS analysis of this compound?
A4: this compound, being a polar compound, may exhibit poor chromatographic peak shape and thermal instability in a GC system. Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) converts the polar functional groups into more volatile and thermally stable trimethylsilyl (B98337) (TMS) derivatives, improving its chromatographic behavior and sensitivity in GC-MS analysis.[3][4]
Troubleshooting Guides
HPLC-UV Analysis
Q: I am observing significant peak tailing for the this compound peak. What are the possible causes and solutions?
A: Peak tailing for basic compounds like this compound in reversed-phase HPLC is a common issue.
-
Cause 1: Secondary Interactions with Residual Silanols: Free silanol (B1196071) groups on the silica-based C18 column can interact with the basic nitrogen atoms of the imidazole (B134444) ring, causing peak tailing.
-
Solution:
-
Lower Mobile Phase pH: Adjust the mobile phase pH to be 2-3 units below the pKa of this compound. This ensures that this compound is fully protonated and reduces its interaction with silanols.
-
Use an End-Capped Column: Employ a high-quality, end-capped C18 column where the residual silanols are chemically bonded to reduce their activity.
-
Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (B128534) (TEA), into the mobile phase to block the active silanol sites.
-
-
-
Cause 2: Column Overload: Injecting too high a concentration of the sample can lead to peak distortion, including tailing.
-
Solution: Dilute the sample and re-inject.
-
-
Cause 3: Column Contamination or Void: Accumulation of contaminants at the head of the column or the formation of a void can lead to poor peak shape.
-
Solution:
-
Flush the column: Flush the column with a strong solvent.
-
Use a Guard Column: Employ a guard column to protect the analytical column from contaminants.
-
Replace the column: If the problem persists, the column may need to be replaced.
-
-
LC-MS/MS Analysis
Q: My this compound signal is inconsistent and shows significant suppression in plasma samples compared to neat standards. How can I address this?
A: This is likely due to matrix effects from the plasma.
-
Cause 1: Co-eluting Phospholipids (B1166683): Phospholipids from the plasma matrix are a common source of ion suppression in ESI-MS.[2]
-
Solution:
-
Optimize Sample Preparation: Use a sample preparation method specifically designed to remove phospholipids, such as a HybridSPE® plate or cartridge.
-
Modify Chromatographic Conditions: Adjust the gradient to separate this compound from the region where phospholipids typically elute.
-
-
-
Cause 2: Insufficient Sample Cleanup: Protein precipitation alone may not be sufficient to remove all interfering matrix components.
-
Solution: Implement a more rigorous sample cleanup method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to obtain a cleaner extract.
-
-
Cause 3: Inappropriate Internal Standard: The internal standard (IS) is not adequately compensating for the matrix effects.
-
Solution: Use a stable isotope-labeled (SIL) internal standard for this compound if available. A SIL-IS has a similar chemical structure and will be affected by the matrix in the same way as the analyte, providing more accurate correction.
-
GC-MS Analysis
Q: I am getting multiple peaks for my derivatized this compound standard. What could be the reason?
A: Multiple peaks can arise from incomplete derivatization or side reactions.
-
Cause 1: Incomplete Derivatization: The derivatization reaction has not gone to completion, resulting in both derivatized and underivatized this compound.
-
Solution:
-
Optimize Reaction Conditions: Increase the reaction temperature or time.
-
Use a Catalyst: Add a catalyst like pyridine (B92270) to facilitate the reaction.[3]
-
Ensure Anhydrous Conditions: Moisture can hydrolyze the derivatizing reagent and the derivatized product. Ensure all solvents and glassware are dry.
-
-
-
Cause 2: Formation of Multiple Derivatives: If this compound has multiple active hydrogens, it's possible to form mono-, di-, or tri-substituted derivatives.
-
Solution: Adjust the stoichiometry of the derivatizing reagent to favor the formation of a single, fully derivatized product. Using an excess of the reagent is common.
-
Quantitative Data Summary
| Analytical Technique | Analyte | Matrix | Linearity Range | LOD | LOQ | Recovery (%) | Reference |
| HPLC-UV | Atenolol | Pharmaceutical Formulation | 125-375 µg/mL | - | - | 99.80 | [5] |
| HPLC-UV | Metronidazole | Aqueous Solution | 2-14 µg/mL | - | - | - | [6] |
| LC-MS/MS | Deucravacitinib | Rat Plasma | 0.556-668.132 ng/mL | - | 0.556 ng/mL | 95.34-103.80 | [7] |
| LC-MS/MS | Isoxazole | Rat Plasma | 1.0-1000 ng/mL | - | 1.0 ng/mL | - | [8] |
| LC-MS/MS | Methimazole | Human Plasma | 1-1000 ng/mL | - | - | - | [9] |
| GC-MS | Imidazole Compounds | Aqueous | 0.2370–1.9373 µg/mL (LOQ) | 0.0553–0.8914 µg/mL | 0.2370–1.9373 µg/mL | 58.84-160.99 | [10] |
Note: The data presented is for related compounds and serves as a reference for expected performance parameters for this compound analysis.
Experimental Protocols
HPLC-UV Method for this compound in Pharmaceutical Formulations
This protocol is adapted from methods for similar basic drug compounds.[5][11]
1.1. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile (B52724) : 25 mM Potassium Phosphate buffer (pH 3.0) (30:70, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
1.2. Standard Solution Preparation:
-
Accurately weigh 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase to get a stock solution of 100 µg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.
1.3. Sample Preparation (Tablets):
-
Weigh and finely powder 20 tablets to determine the average tablet weight.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase, sonicate for 15 minutes to dissolve the this compound, and then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
LC-MS/MS Method for this compound in Human Plasma
This protocol is a general procedure adapted from methods for small molecules in plasma.[7][8][9]
2.1. LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions: To be determined by infusing a standard solution of this compound. A hypothetical transition could be based on its molecular weight (e.g., m/z 211 -> 112).
2.2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and inject.
GC-MS Method for this compound (with Derivatization)
This protocol is based on general procedures for the derivatization of polar compounds for GC-MS analysis.[3][12]
3.1. GC-MS Conditions:
-
GC System: Gas chromatograph with a mass selective detector.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Mode: Full scan (m/z 50-500) or Selected Ion Monitoring (SIM) for higher sensitivity.
3.2. Derivatization and Sample Preparation:
-
Pipette 100 µL of the sample extract (previously extracted and dried) into a reaction vial.
-
Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 10 µL of pyridine (as a catalyst).[3]
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature and inject 1 µL into the GC-MS.
Signaling Pathways and Experimental Workflows
Caption: Troubleshooting workflow for common issues in this compound analysis.
Caption: this compound's proposed signaling pathway via adenylyl cyclase activation.
Caption: this compound's modulation of the Protein Kinase C K2 signaling pathway.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. web.gps.caltech.edu [web.gps.caltech.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Tyrosine kinase modulation of protein kinase C activity regulates G protein-linked Ca2+ signaling in leukemic hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of an HPLC-UV Method for the Dissolution Studies of 3D-Printed Paracetamol Formulations in Milk-Containing Simulated Gastrointestinal Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Validated Quantitative LC-MS/MS Method for Determination of Deucravacitinib in Rat Plasma and Its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of an LC-MS/MS method for the assessment of Isoxazole, a bioactive analogue of curcumin in rat plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a high-performance liquid chromatography-tandem mass spectrometric method for the determination of Methimazole in human blood matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhancement of chemical derivatization of steroids by gas chromatography/mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of an HPLC-UV Method for the Analysis of Drugs Used for Combined Hypertension Therapy in Pharmaceutical Preparations and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
Managing potential confounding variables in Etimizol research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing potential confounding variables during experiments with Etimizol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
A1: this compound is classified as a nootropic and respiratory analeptic. Its primary mechanisms of action include:
-
Decreasing potassium permeability in neuronal membranes, which can increase the duration of action potentials.[1]
-
Stimulating the adenyl cyclase system , which can affect energy metabolism in tissues like the myocardium.[2]
-
Activating the pituitary-adrenal axis , leading to an increase in blood glucocorticosteroid levels.[3]
-
Interacting with purinergic receptors , suggesting a role in vasodilation.[4]
-
Potentially acting as a cognitive enhancer through modulation of casein kinase II (CK2) .[5]
Q2: What are the known pharmacokinetic properties of this compound?
A2: this compound has a relatively short half-life and variable bioavailability depending on the route of administration. Key pharmacokinetic parameters are summarized in the table below.
Q3: Can this compound's effect on glucocorticoid levels confound my experimental results?
A3: Yes. This compound activates the pituitary, which leads to increased levels of glucocorticosteroids in the blood.[3] This can be a significant confounding variable in a wide range of studies, particularly in behavioral neuroscience, as glucocorticoids themselves can influence mood, cognition, and memory.[6][7] For example, chronically elevated corticosterone (B1669441) has been shown to reduce open arm exploration in the elevated plus-maze, a measure of anxiety-like behavior in rodents.[6]
Q4: How can I control for the vasodilatory effects of this compound in my experiments?
A4: this compound's vasodilating effect, likely mediated by P1 purinergic receptors, can influence studies on cognition and neuronal activity by altering cerebral blood flow.[4][8] To isolate the direct neural effects of this compound from its vascular effects, consider the following strategies:
-
Use of a purinergic receptor antagonist: Co-administration of a non-selective adenosine (B11128) receptor antagonist like theophylline (B1681296) can help block the vasodilatory effects.[1][9]
-
Direct central administration: Bypassing systemic circulation through intracerebroventricular (ICV) or direct tissue microinjection can minimize peripheral vascular effects.
-
In vitro preparations: Utilizing brain slice preparations or cultured neurons can eliminate vascular confounds entirely.
Q5: Does this compound affect blood coagulation, and how can I manage this in my research?
A5: There is evidence to suggest that this compound can affect the functional status of blood coagulation and fibrinolysis systems. While the exact mechanisms are not fully elucidated in the available literature, it is a critical variable to consider, especially in studies involving surgical procedures, cardiovascular measurements, or where thrombotic or hemorrhagic events could be a confounding factor. For in vitro assessments, standard coagulation assays such as prothrombin time (PT), activated partial thromboplastin (B12709170) time (aPTT), and thrombin time (TT) can be used to characterize the effect of this compound on coagulation.[10][11]
Troubleshooting Guides
Issue: Unexpected variability in behavioral studies.
-
Potential Cause 1: Confounding effects of glucocorticoids.
-
Troubleshooting:
-
Measure corticosterone levels: Collect blood samples at baseline and at relevant time points after this compound administration to quantify the glucocorticoid response.
-
Pharmacological blockade: Pre-treat animals with a corticosterone synthesis inhibitor like metyrapone. This can help to dissociate the behavioral effects of this compound from the effects of elevated glucocorticoids.
-
Appropriate Controls: Include a control group that receives corticosterone alone to understand its specific effects in your behavioral paradigm.
-
-
-
Potential Cause 2: Dose-dependent effects and rapid metabolism.
-
Troubleshooting:
-
Conduct a dose-response study: Determine the optimal dose of this compound for the desired effect with the minimal side effects.
-
Consider the timing of administration: Given this compound's short half-life, the timing of behavioral testing relative to drug administration is crucial. The time interval between administration and the onset of learning has been shown to be a critical factor.[12]
-
Pharmacokinetic analysis: If feasible, measure plasma concentrations of this compound at the time of behavioral testing to correlate drug levels with behavioral outcomes.
-
-
Issue: Difficulty isolating the nootropic effects of this compound from its cardiovascular effects.
-
Potential Cause: Vasodilation influencing cognitive performance.
-
Troubleshooting:
-
Co-administration with a vasoconstrictor: This is a complex approach and requires careful dose selection to avoid confounding effects of the vasoconstrictor itself.
-
Use of specific purinergic antagonists: As this compound's vasodilatory effects are thought to be mediated by P1 purinergic receptors, co-administration with a selective antagonist for these receptors could mitigate this effect.[4] Theophylline is a non-selective adenosine receptor antagonist that has been shown to blunt adenosine-mediated vasodilation.[1]
-
In vitro models: Employing in vitro models such as hippocampal slices can allow for the study of synaptic plasticity and neuronal firing without the influence of the cardiovascular system.
-
-
Issue: Inconsistent results in in vitro electrophysiology.
-
Potential Cause: Interaction with purinergic receptors.
-
Troubleshooting:
-
Use of purinergic receptor antagonists: Add selective antagonists for P1 and P2 purinergic receptors to the artificial cerebrospinal fluid (aCSF) to block these pathways and isolate other effects of this compound on neuronal excitability.
-
Control for ATP release: Be aware that high-frequency stimulation can cause ATP release in brain slices, which could interact with this compound's effects. Monitor and control for this by using antagonists or enzymatic degradation of ATP.
-
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Species | Dose & Route | Value | Reference |
| Elimination Half-Life | Rat | 10 mg/kg i.v. | 25 min | [1] |
| Human | 1 mg/kg i.v. | 34.1 - 79.2 min | [2] | |
| Distribution Volume | Rat | 10 mg/kg i.v. | 1.4 L/kg | [1] |
| Human | 1 mg/kg i.v. | 0.4 - 1.3 L/kg | [2] | |
| Systemic Bioavailability | Rat | Oral | 32% | [1] |
| Human | 2 mg/kg oral | 3.6 - 22.2% | [2] | |
| Plasma Protein Binding | Human | < 10% | [2] |
Table 2: Dose-Response Data for this compound in Animal Models
| Effect | Species | Dose Range | Outcome | Reference |
| Facilitation of Passive Avoidance Behavior | Old Mice & Rats | 1.5 - 5 mg/kg | Facilitates formation and storage of the reflex | [4] |
| Mean Residence Time in Small Intestine | Dog | 1 mg/loop | 7.6 min | [12] |
| Dog | 10 mg/loop | 20.1 min | [12] | |
| Effect on Myocardial Energy Metabolism | Rat | 10 mg/kg | Prevents decrease of calcium and creatine (B1669601) phosphate | [2] |
Experimental Protocols
Protocol 1: Controlling for Glucocorticoid Confounding in a Behavioral Study
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Groups (n=10/group):
-
Vehicle (Saline) + Vehicle (Saline)
-
Vehicle (Saline) + this compound (e.g., 3 mg/kg, i.p.)
-
Metyrapone (50 mg/kg, i.p.) + this compound (3 mg/kg, i.p.)
-
Metyrapone (50 mg/kg, i.p.) + Vehicle (Saline)
-
-
Procedure:
-
Administer Metyrapone or its vehicle 90 minutes before the this compound/vehicle injection.
-
Administer this compound or its vehicle.
-
Conduct the behavioral test (e.g., elevated plus-maze, Morris water maze) 30 minutes after the this compound/vehicle injection.
-
Optional: Collect tail blood samples at baseline, and 30 and 60 minutes post-Etimizol injection to measure plasma corticosterone levels via ELISA.
-
-
Analysis: Compare behavioral outcomes between groups to determine if the effects of this compound are independent of corticosterone elevation.
Protocol 2: Isolating Nootropic Effects from Vasodilatory Effects
-
Animal Model: C57BL/6 mice (20-25g).
-
Groups (n=12/group):
-
Vehicle (Saline, i.p.) + Vehicle (aCSF, i.c.v.)
-
This compound (e.g., 3 mg/kg, i.p.) + Vehicle (aCSF, i.c.v.)
-
This compound (e.g., 3 mg/kg, i.p.) + Theophylline (e.g., 10 mg/kg, i.p.)
-
Vehicle (Saline, i.p.) + Theophylline (e.g., 10 mg/kg, i.p.)
-
-
Procedure:
-
Administer Theophylline or its vehicle 30 minutes before this compound.
-
Administer this compound or its vehicle.
-
Conduct cognitive testing (e.g., novel object recognition, Y-maze) 30 minutes after this compound administration.
-
Optional: In a separate cohort, measure cerebral blood flow using laser Doppler flowmetry after drug administration to confirm the blockade of vasodilation by Theophylline.
-
-
Analysis: Compare cognitive performance across groups to determine if the nootropic effects of this compound persist after blocking its vasodilatory action.
Visualizations
Caption: Potential signaling pathways of this compound.
Caption: Workflow for managing glucocorticoid confounding.
References
- 1. Theophylline is an antagonist of adenosine in human forearm arterioles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purinergic receptors modulators: An emerging pharmacological tool for disease management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Theophylline down-regulates adenosine receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Purinergic System as a Pharmacological Target for the Treatment of Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Editorial: Small molecules and biologics for future purinergic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Behavioral effects of chronically elevated corticosterone in subregions of the medial prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adverse consequences of glucocorticoid medication: psychological, cognitive, and behavioral effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Establishing Natural Nootropics: Recent Molecular Enhancement Influenced by Natural Nootropic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of enprofylline and theophylline may show the role of adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessing blood clotting and coagulation factors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticoagulants Influence the Performance of In Vitro Assays Intended for Characterization of Nanotechnology-Based Formulations [mdpi.com]
- 12. Frontiers | Purinergic Ligands as Potential Therapeutic Tools for the Treatment of Inflammation-Related Intestinal Diseases [frontiersin.org]
Validation & Comparative
Etimizol vs. Other Nootropics: A Comparative Guide for Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Etimizol and other prominent nootropics for cognitive enhancement. While comprehensive quantitative data on this compound from English-language clinical trials are limited, this document synthesizes the available information on its mechanism of action and compares it with well-documented nootropics such as Piracetam (B1677957), Citicoline, Bacopa Monnieri, and Ginkgo Biloba. This guide is intended for researchers, scientists, and drug development professionals seeking an objective overview of the current landscape of cognitive enhancers.
This compound: An Adenylate Cyclase Pathway Modulator
This compound is a nootropic agent that is understood to exert its cognitive-enhancing effects primarily through the modulation of the adenylate cyclase signaling pathway. Its principal mechanism of action is the inhibition of phosphodiesterase (PDE), an enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE, this compound leads to an accumulation of intracellular cAMP, a crucial second messenger involved in a multitude of cellular processes, including synaptic plasticity and memory formation.
Proposed Signaling Pathway of this compound
The elevation of cAMP levels by this compound is believed to activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein). Activated CREB plays a pivotal role in the transcription of genes essential for long-term potentiation (LTP) and memory consolidation.
Comparative Analysis with Other Nootropics
While quantitative clinical data for this compound is sparse, a robust body of evidence exists for other nootropics. The following sections provide a comparative overview of Piracetam, Citicoline, Bacopa Monnieri, and Ginkgo Biloba, including quantitative data from clinical trials and detailed experimental protocols.
Piracetam
Piracetam, a cyclic derivative of GABA, is one of the most well-known and studied nootropics. Its mechanism of action is not fully elucidated but is thought to involve the restoration of cell membrane fluidity, enhancement of neurotransmitter release, and modulation of ion channels.[1]
Quantitative Data from Clinical Trials
| Cognitive Domain | Study Population | Dosage | Duration | Outcome Measure | Results | Citation |
| Global Cognitive Function | Older adults with cognitive impairment | 2.4 - 8.0 g/day | 6 - 52 weeks | Clinical Global Impression of Change (CGIC) | Odds Ratio for improvement: 3.20 (95% CI: 2.05, 4.99) | [2][3][4] |
| Cognition (General) | Patients with dementia or cognitive impairment | 2.4 - 9.6 g/day | 1 week - 1 year | Mini-Mental Status Examination (MMSE), Immediate/Delayed Memory, Visuospatial tasks | No significant difference compared to placebo on specific cognitive measures, but positive effect on global impression. | [5][6] |
| Verbal Learning | Healthy student volunteers, Dyslexic children | Not specified | Not specified | Verbal learning tasks | Improved verbal learning ability. | [1] |
Experimental Protocol: Meta-Analysis of Piracetam in Cognitive Impairment
A meta-analysis was conducted including nineteen double-blind, placebo-controlled studies.[2][3][4]
-
Study Design: The analysis included parallel-group and crossover randomized controlled trials.
-
Participants: The studies involved patients with dementia or age-related cognitive impairment.
-
Intervention: Piracetam was administered at doses ranging from 2.4 to 8.0 g/day .
-
Control: A placebo was used as the control.
-
Duration: The treatment duration varied from 6 to 52 weeks.
-
Primary Outcome Measure: The primary outcome was the Clinical Global Impression of Change (CGIC), which provides a global assessment of the patient's improvement.
-
Data Analysis: Odds ratios for improvement in the piracetam group compared to the placebo group were calculated using both fixed-effects and random-effects models.
References
- 1. healthopenresearch.org [healthopenresearch.org]
- 2. Clinical efficacy of piracetam in cognitive impairment: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. [PDF] Clinical Efficacy of Piracetam in Cognitive Impairment: A Meta-Analysis | Semantic Scholar [semanticscholar.org]
- 4. karger.com [karger.com]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. Piracetam for dementia or cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
Etimizol's Neuroprotective Potential: A Comparative Analysis Against Established Agents
For researchers and drug development professionals, the quest for effective neuroprotective agents is a critical frontier in combating the devastating impact of neurodegenerative diseases and acute brain injuries. This guide provides a comparative analysis of Etimizol, a compound with a purported but less-documented neuroprotective profile, against well-established alternatives such as Cerebrolysin, Citicoline, and Piracetam. By presenting available experimental data, detailing methodologies, and visualizing key pathways, this document aims to offer an objective resource for evaluating their relative therapeutic potential in various disease models.
This compound, a derivative of benzimidazole, has been suggested to exert its effects through the activation of the adenyl cyclase system, potentially influencing cellular energy metabolism. However, direct and extensive evidence of its neuroprotective efficacy across a range of neurological disorders remains limited in publicly accessible literature. In contrast, Cerebrolysin, Citicoline, and Piracetam have been more extensively studied, with a larger body of preclinical and clinical data available. This guide will synthesize the existing information to draw a comparative landscape.
Comparative Efficacy in Preclinical Models
The following tables summarize quantitative data from preclinical studies on this compound's derivatives (Etomerzol and Bemitil) and the alternative neuroprotective agents in various disease models. Due to the limited direct data on this compound, findings on its related compounds are presented as a proxy for its potential effects.
Table 1: Neuroprotective Effects in Stroke Models
| Compound | Animal Model | Key Outcome Measure | Result |
| Etomerzol (this compound derivative) | Rat (Middle Cerebral Artery Occlusion) | Neurological deficit score (24h post-occlusion) | Significant reduction in neurological deficit. |
| Bemitil (this compound derivative) | Rat (Middle Cerebral Artery Occlusion) | Neurological deficit score (24h post-occlusion) | Significant reduction in neurological deficit. |
| Cerebrolysin | Rat (Ischemic stroke) | Infarct volume | Significant reduction in infarct volume.[1] |
| Neurological deficit | Improvement in neurological scores. | ||
| Citicoline | Rat (Ischemic stroke) | Infarct volume | Meta-analysis showed a 27.8% reduction in infarct volume.[2] |
| Neurological deficits | Improvement in neurologic deficits.[2] | ||
| Piracetam | Rat (Chronic cerebral hypoperfusion) | Memory impairment (Morris water maze) | Markedly improved memory impairment.[3] |
| Neuronal damage | Attenuated neuronal damage in the hippocampus.[3] |
Table 2: Neuroprotective Effects in Neurodegenerative Disease Models
| Compound | Disease Model | Animal Model | Key Outcome Measure | Result |
| Cerebrolysin | Alzheimer's Disease | Transgenic mice (mutant APP) | Aβ burden | Reduced Aβ burden by 27-43%.[4] |
| Synaptic density | Promoted synaptic regeneration.[4] | |||
| Citicoline | Alzheimer's Disease (in vitro) | - | Amyloid toxicity | Neuroprotective against amyloid toxicity.[5] |
| Piracetam | Alzheimer's Disease | - | Cognitive function | Used to boost cognition and memory.[6] |
Table 3: Neuroprotective Effects in Traumatic Brain Injury (TBI) Models
| Compound | Animal Model | Key Outcome Measure | Result |
| Cerebrolysin | Rat (Spinal cord injury) | Functional recovery | Promoted functional recovery.[1] |
| Apoptosis of motoneurons | Prevented apoptosis of lesioned motoneurons.[1] | ||
| Citicoline | - | - | Preclinical models have shown neuroprotective activity.[5] |
Signaling Pathways and Mechanisms of Action
The proposed mechanism of action for this compound involves the activation of adenylate cyclase, an enzyme crucial for the synthesis of cyclic AMP (cAMP). The cAMP signaling pathway is known to be involved in neuronal survival and plasticity.
Caption: Proposed signaling pathway for this compound's neuroprotective effect.
In contrast, the alternative agents have more elucidated and diverse mechanisms of action.
-
Cerebrolysin: This peptide mixture mimics the action of endogenous neurotrophic factors, promoting neurogenesis, reducing apoptosis, and decreasing β-amyloid deposition.[1]
-
Citicoline: It acts as a precursor for the synthesis of phospholipids (B1166683) in neuronal membranes, helping to stabilize membranes and reduce inflammation.[5][7] It may also enhance the synthesis of the neurotransmitter acetylcholine.[7]
-
Piracetam: This nootropic agent is thought to modulate neurotransmission (including cholinergic and glutamatergic systems), improve neuroplasticity, and have neuroprotective and anticonvulsant properties.[8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the studies cited.
Middle Cerebral Artery Occlusion (MCAO) Model for Stroke
This widely used animal model simulates ischemic stroke.
Caption: Workflow for the Middle Cerebral Artery Occlusion (MCAO) model.
Procedure:
-
The animal (typically a rat or mouse) is anesthetized.
-
A midline incision is made in the neck to expose the common carotid artery and its bifurcation.
-
A nylon monofilament is inserted into the internal carotid artery.
-
The filament is advanced to the origin of the middle cerebral artery to induce ischemia.
-
For transient ischemia, the filament is withdrawn after a specific period (e.g., 60-90 minutes) to allow for reperfusion. For permanent ischemia, the filament is left in place.
-
Neurological deficits are assessed at various time points post-surgery using a standardized scoring system. Infarct volume is typically measured 24-48 hours later using histological staining (e.g., TTC staining).
Morris Water Maze for Cognitive Assessment
This test is a standard method for evaluating spatial learning and memory in rodents.
Procedure:
-
A large circular pool is filled with opaque water and contains a hidden platform submerged just below the surface.
-
Animals are trained over several days to find the hidden platform using spatial cues around the room.
-
The time it takes for the animal to find the platform (escape latency) and the path taken are recorded.
-
A probe trial is conducted where the platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess memory retention.
Immunohistochemistry for Aβ Plaque Quantification
This technique is used to visualize and quantify the deposition of amyloid-beta plaques in brain tissue from Alzheimer's disease models.
Procedure:
-
Brain tissue is fixed, sectioned, and mounted on microscope slides.
-
The sections are incubated with a primary antibody that specifically binds to Aβ plaques.
-
A secondary antibody, conjugated to an enzyme or a fluorescent dye, is then applied.
-
The signal is developed (e.g., using a chromogen for enzymatic reactions or by fluorescence microscopy).
-
The number and area of Aβ plaques are quantified using image analysis software.
Conclusion
While this compound's proposed mechanism of action through the adenylate cyclase pathway presents a plausible route for neuroprotection, the current body of publicly available, peer-reviewed data is insufficient to validate its efficacy across a spectrum of neurological disease models. Its derivatives, Etomerzol and Bemitil, have shown promise in a stroke model, suggesting a potential therapeutic avenue that warrants further investigation. In contrast, Cerebrolysin, Citicoline, and Piracetam are supported by a more extensive and diverse set of preclinical and, in some cases, clinical data. For researchers and drug developers, this comparative guide highlights the existing evidence and the clear need for more rigorous, quantitative studies to fully elucidate the neuroprotective potential of this compound and firmly establish its position relative to more established agents.
References
- 1. alz.org [alz.org]
- 2. txalz.org [txalz.org]
- 3. Neuroprotective Natural Products for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective roles of pituitary adenylate cyclase-activating polypeptide in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Pituitary adenylate cyclase-activating peptide induces long-lasting neuroprotection through the induction of activity-dependent signaling via the cyclic AMP response element-binding protein-regulated transcription co-activator 1 | Semantic Scholar [semanticscholar.org]
- 6. [Effect of this compound on the ultrastructure of the dorsal hippocampus and autonomic ganglia of the rat heart] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antioxidant effects of Bemitil during acute cerebral hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adenylyl Cyclase Activation Modulates Activity-Dependent Changes in Synaptic Strength and Ca2+/Calmodulin-Dependent Kinase II Autophosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics and Metabolism of Etimizol Across Species
This guide provides a comprehensive cross-species comparison of the pharmacokinetics and metabolism of Etimizol, a nootropic agent. The information is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of the disposition of this compound in different biological systems.
Data Presentation: Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of this compound in humans, rats, and mice based on available experimental data. Significant variations in bioavailability and elimination half-life are observed across these species.
| Pharmacokinetic Parameter | Human | Rat | Mouse |
| Dose | 1 mg/kg i.v.; 2 mg/kg oral[1] | 10 mg/kg i.v.[2] | i.v. (unspecified dose)[2] |
| Elimination Half-life (t½) | 34.1 - 79.2 min (i.v.)[1] | 25 min (i.v.)[2] | Not specified |
| Apparent Volume of Distribution (Vd) | 0.4 - 1.3 L/kg (i.v.)[1] | 1.4 L/kg (i.v.)[2] | Not specified |
| Systemic Bioavailability | 3.6 - 22.2% (oral)[1] | 32%[2] | Not specified |
| Absorption Half-life (t½a) | 7.3 - 57.1 min (oral)[1] | Not specified | Not specified |
| Plasma Protein Binding | < 10%[1] | Not specified | Not specified |
| Primary Route of Elimination | Metabolism[1] | Metabolism[2] | Metabolism[2] |
| Primary Route of Excretion | Urinary[2] | Urinary[2] | Urinary[2] |
Metabolic Pathways
In rats, this compound undergoes extensive metabolism primarily in the liver.[3] The main metabolic transformations involve demethylation and hydroxylation.[3][4] Two primary metabolites have been identified as 4-carbamoyl-5-methylcarbamoyl-1-ethyl-imidazole and 4,5-di(methylcarbamoyl)-imidazole.[3] These can be further biotransformed.[3] Another metabolite, suggested to be an oxygenated form of the parent compound, has also been detected in rat serum.[4]
Experimental Protocols
Pharmacokinetic Studies in Rats and Mice
A study on the disposition of this compound in rats and mice utilized [2-14C]-4,5-di(methylcarbamoyl)-1-ethyl-imidazole.[2]
-
Administration: Intravenous (i.v.) injection of 10 mg/kg this compound to rats.[2] Intravenous administration to mice.[2]
-
Sample Collection: Blood, organs (liver, kidney, brain), and excreta were collected at various time points.[2]
-
Analysis: The concentration of this compound and its metabolites was determined using a combination of extraction and thin-layer chromatography (TLC).[2] Autoradiography was used to visualize the distribution of the radiolabeled compound in mice.[2]
-
Pharmacokinetic Analysis: The elimination half-life and distribution volume in rats were calculated from the plasma concentration-time data.[2]
Pharmacokinetic Studies in Humans
A human pharmacokinetic study was conducted in healthy male volunteers.[1]
-
Subjects: Healthy male volunteers.[1]
-
Administration: this compound was administered as a single intravenous (i.v.) infusion of 1 mg/kg or orally at a dose of 2 mg/kg.[1]
-
Sample Collection: Serum samples were collected at predetermined time intervals.[1]
-
Analysis: Serum concentrations of this compound were quantified using high-performance liquid chromatography (HPLC).[1]
-
Pharmacokinetic Analysis: The data was analyzed using one- and two-compartment models to determine elimination half-lives, apparent volumes of distribution, and absorption half-lives.[1] Absolute bioavailability was calculated by comparing the area under the curve (AUC) after oral and i.v. administration.[1]
In Vitro Metabolism Studies in Rats
The metabolism of this compound was investigated using an isolated perfused rat liver preparation and isolated rat hepatocytes.[3]
-
System: Isolated perfused rat liver and isolated hepatocytes.[3]
-
Incubation: this compound was added to the liver perfusion medium at various initial concentrations.[3]
-
Analysis: Metabolites were identified using thin-layer chromatography (TLC) and mass spectrometry.[3]
-
Kinetic Analysis: The dose-dependent elimination of this compound and the formation and elimination of its primary metabolites were studied.[3]
Discussion
The available data indicate significant species-dependent differences in the pharmacokinetics of this compound. The elimination half-life is notably shorter in rats compared to humans, suggesting a faster clearance rate in this species.[1][2] The oral bioavailability of this compound is low in both humans and rats, which is attributed to first-pass metabolism.[1][2]
The metabolic profile in rats reveals that this compound is subject to Phase I metabolic reactions, including demethylation and hydroxylation.[3][4] The identification of multiple metabolites suggests a complex biotransformation pathway. Further research is warranted to identify the specific enzymes responsible for this compound metabolism (e.g., cytochrome P450 isoforms) and to elucidate the metabolic pathways in other species, including humans. A more comprehensive understanding of these cross-species differences is crucial for the extrapolation of preclinical data to clinical settings and for the rational design of further drug development studies.
References
- 1. Pharmacokinetics of ethimizol in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Disposition of ethimizol, a nootropic drug, in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Disposition of ethimizol, a xanthine-related nootropic drug, in perfused rat liver and isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gpb.sav.sk [gpb.sav.sk]
A Comparative Analysis of the Antihypoxic Properties of Etimizol and Piracetam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antihypoxic effects of two nootropic agents, Etimizol and Piracetam. The following sections detail their performance in preclinical models of hypoxia, outline the experimental methodologies used in these assessments, and visualize their proposed mechanisms of action.
Quantitative Data Presentation
The following tables summarize the comparative efficacy of this compound and Piracetam in mitigating the effects of hypoxia, primarily based on preclinical studies in rodent models of craniocerebral trauma with a significant hypoxic component.
| Parameter | This compound | Piracetam | Key Findings |
| Brain Energy Metabolism | |||
| ATP & Creatine (B1669601) Phosphate | More significant increase | Increase | This compound demonstrated a superior capacity to restore brain macroergic substances, particularly in animals with low resistance to hypoxia[1]. |
| Lactic Acidosis | Decrease | Decrease | Both agents were effective in reducing the accumulation of lactic acid in the brain tissue post-injury[1]. |
| Oxidative Stress | |||
| Lipid Peroxidation Products (Diene Conjugates & Malondialdehyde) | More effective in preventing accumulation | Less effective in preventing accumulation | This compound showed a more pronounced effect in inhibiting the formation of primary and secondary products of lipid peroxidation[1]. |
| Antioxidant System (Reduced Glutathione (B108866) & Superoxide (B77818) Dismutase) | More effective in stabilizing | Less effective in stabilizing | This compound was more effective in maintaining the activity of the brain's antioxidant systems[1]. |
| Neuronal Damage (Hypoxic-Ischemic Model) | |||
| Neuronal Destruction Rate | Not available | 37.5% | In a neonatal rabbit model of hypoxic-ischemic brain damage, Piracetam alone showed a reduction in neuronal destruction compared to the control group with hypoxia (45%)[2][3]. |
Experimental Protocols
The data presented above are primarily derived from studies employing rodent models of hypoxia. A representative experimental protocol to assess the antihypoxic effects of these compounds is outlined below.
Animal Model of Hypobaric Hypoxia
This model is designed to evaluate the protective effects of pharmacological agents against the deleterious effects of reduced oxygen availability.
1. Animals:
-
Male Wistar rats or male C57BL/6 mice are commonly used.
-
Animals are housed under standard laboratory conditions with free access to food and water.
2. Drug Administration:
-
Animals are randomly assigned to control and treatment groups.
-
This compound or Piracetam is administered intraperitoneally (i.p.) or orally (p.o.) at predetermined doses and time points before the induction of hypoxia. The control group receives a vehicle (e.g., saline).
3. Induction of Hypobaric Hypoxia:
-
Animals are placed in a specialized hypobaric chamber.
-
The pressure inside the chamber is gradually reduced to simulate a high altitude (e.g., equivalent to an altitude of 8,000-11,000 meters), resulting in a significant decrease in the partial pressure of oxygen.
-
The rate of decompression and the final pressure are precisely controlled.
4. Endpoint Measurements:
-
Survival Time: The time from the onset of hypoxia until the cessation of breathing is recorded as a primary measure of antihypoxic activity.
-
Biochemical Analysis: Immediately following the hypoxic challenge, animals are euthanized, and brain tissue is rapidly collected and frozen in liquid nitrogen.
-
Energy Metabolites: Levels of ATP, creatine phosphate, lactate, and pyruvate (B1213749) are measured using spectrophotometric or chromatographic methods.
-
Oxidative Stress Markers: The concentration of lipid peroxidation products (e.g., malondialdehyde) and the activity of antioxidant enzymes (e.g., superoxide dismutase, glutathione peroxidase) are determined.
-
-
Histopathological Examination: Brain tissue may be fixed and processed for histological analysis to assess the extent of neuronal damage.
Signaling Pathways and Mechanisms of Action
The antihypoxic effects of this compound and Piracetam are attributed to their distinct mechanisms of action at the cellular and molecular levels.
This compound: Proposed Antihypoxic Signaling Pathway
This compound, an imidazole (B134444) derivative, is thought to exert its antihypoxic effects through the modulation of purinergic signaling and enhancement of cellular energy metabolism.
References
- 1. Hypoxia and antihypoxants, focus on brain injury - Shabanov - Reviews on Clinical Pharmacology and Drug Therapy [journals.eco-vector.com]
- 2. Comparison of the Effects of Citicoline and Piracetam on Hypoxic-ischemic Brain Damage in Neonatal Rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the Effects of Citicoline and Piracetam on Hypoxic-ischemic Brain Damage in Neonatal Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Nootropic Potential of Etimizol: A Comparative Guide to Replicating Key Findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the existing research on the nootropic effects of Etimizol, a compound that has garnered interest for its cognitive-enhancing potential. By presenting available data, detailing experimental methodologies, and comparing its profile with the well-known nootropic, Piracetam (B1677957), this document aims to facilitate the replication and further investigation of this compound's key findings.
Comparative Analysis of Nootropic Effects
While direct comparative studies with quantitative data on the cognitive-enhancing effects of this compound are limited in the readily available scientific literature, this guide compiles relevant information to provide a foundational comparison with Piracetam. The following tables summarize the known characteristics and reported effects of both compounds.
Table 1: General Profile of this compound and Piracetam
| Feature | This compound | Piracetam |
| Chemical Class | Purine derivative | Racetam |
| Primary Mechanism | Adenylate cyclase activator | Modulator of neurotransmitter systems (e.g., acetylcholine, glutamate) |
| Key Reported Effects | Antihypoxic, potential memory enhancement | Memory and cognitive enhancement, neuroprotective |
| Bioavailability | Rapidly absorbed and distributed to the brain[1] | Well-absorbed orally |
Table 2: Reported Nootropic and Related Effects
| Effect | This compound | Piracetam |
| Antihypoxic Effect | Demonstrated to be effective in relieving amnesia associated with hypoxia[2] | Known to have antihypoxic properties |
| Learning and Memory | A study on instrumental learning in rats suggests an influence on the acquisition of conditioned reflexes, though specific quantitative data is not readily available in abstracts[2] | Numerous studies have investigated its effects on memory, with some showing improvements in cognitive function in certain populations[3][4] |
| Clinical Evidence | Limited publicly available clinical trial data on cognitive enhancement | Meta-analyses of clinical trials have shown some evidence of efficacy in cognitive impairment in older adults, though the quality of many older studies has been questioned[4][5][6] |
Experimental Protocols for Nootropic Evaluation
To replicate and build upon the existing research, detailed experimental protocols are crucial. Below are standardized methodologies for key behavioral tests used to assess nootropic effects in animal models. While specific protocols for this compound studies are not extensively detailed in the available literature, these standard procedures provide a framework for investigation.
Passive Avoidance Test
This test assesses learning and memory by measuring an animal's ability to inhibit a behavior to avoid an aversive stimulus.
Objective: To evaluate the effect of a substance on memory retention.
Apparatus: A two-compartment chamber with a light and a dark compartment, separated by a door. The floor of the dark compartment is equipped with an electric grid.
Procedure:
-
Acquisition Trial:
-
Place the animal (e.g., a rat or mouse) in the light compartment.
-
Allow a brief habituation period.
-
Open the door, allowing the animal to enter the dark compartment.
-
Once the animal enters the dark compartment, close the door and deliver a mild, brief foot shock.
-
The time it takes for the animal to enter the dark compartment is recorded as the initial latency.
-
-
Retention Trial (typically 24 hours later):
Data Analysis: Compare the step-through latency between the control group, a group treated with a known nootropic (e.g., Piracetam), and the group treated with this compound.
Morris Water Maze Test
This test is a widely used method to assess spatial learning and memory.[9][10][11]
Objective: To evaluate the effect of a substance on spatial navigation and memory.
Apparatus: A large circular pool filled with opaque water. A small escape platform is hidden just below the water's surface. Visual cues are placed around the room to aid in spatial navigation.[9][10][11]
Procedure:
-
Acquisition Phase (several days):
-
Place the animal in the water at different starting locations.
-
The animal must swim to find the hidden platform.
-
Record the time it takes to find the platform (escape latency) and the path taken.[7]
-
Guide the animal to the platform if it fails to find it within a set time (e.g., 60 seconds).
-
-
Probe Trial (after the acquisition phase):
-
Remove the platform from the pool.
-
Place the animal in the water and allow it to swim for a fixed period.
-
Record the time spent in the quadrant where the platform was previously located.
-
Data Analysis: Compare the escape latency and path length during the acquisition phase, and the time spent in the target quadrant during the probe trial between the different treatment groups. A shorter escape latency and more time spent in the target quadrant suggest improved spatial learning and memory.[7]
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound's Nootropic Effects
This compound is reported to act as an adenylate cyclase activator.[9] This enzyme plays a crucial role in the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway, which is heavily implicated in learning and memory processes.[12][13][14][15][16] The activation of this pathway can lead to the phosphorylation of the CREB (cAMP response element-binding) protein, a transcription factor that regulates the expression of genes involved in synaptic plasticity and memory formation.[12][13][14][15][16]
Caption: Proposed signaling pathway of this compound's nootropic action.
Experimental Workflow for Nootropic Drug Screening
The following diagram illustrates a typical workflow for the preclinical evaluation of a potential nootropic agent like this compound.
Caption: General experimental workflow for preclinical nootropic screening.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. Effects of oxiracetam on learning and memory in animals: comparison with piracetam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative studies on the effects of the nootropic drugs adafenoxate, meclofenoxate and piracetam, and of citicholine on scopolamine-impaired memory, exploratory behavior and physical capabilities (experiments on rats and mice) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Using the Morris Water Maze to Assess Spatial Learning and Memory in Weanling Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Step through latency: Significance and symbolism [wisdomlib.org]
- 8. Passive Avoidance Test - Creative Biolabs [creative-biolabs.com]
- 9. news-medical.net [news-medical.net]
- 10. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The molecular biology of memory: cAMP, PKA, CRE, CREB-1, CREB-2, and CPEB - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of hippocampus-dependent memory by cyclic AMP-dependent protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of signal transduction crosstalk between adenylyl cyclase and MAP kinase in hippocampus-dependent memory - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Meta-Analysis of Preclinical Studies on Etimizol's Cognitive Benefits: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of preclinical studies investigating the cognitive-enhancing effects of Etimizol. It objectively compares its performance with alternative nootropic agents, presenting supporting experimental data in clearly structured tables. Detailed methodologies for key experiments are provided to facilitate replication and further research. Additionally, signaling pathways and experimental workflows are visualized to elucidate the mechanisms of action and experimental designs.
Executive Summary
This compound, a purine (B94841) derivative, has demonstrated notable nootropic and neuroprotective properties in various preclinical models. Its primary mechanism of action is believed to involve the modulation of the protein kinase CK2 (formerly casein kinase II), a crucial enzyme in cellular processes related to synaptic plasticity and memory formation. This analysis consolidates findings from multiple studies to offer a comparative overview of this compound's efficacy against other well-known cognitive enhancers, such as Piracetam and Aniracetam.
Comparative Analysis of Cognitive Performance
The following tables summarize the quantitative data from preclinical studies on this compound and its comparators. The data highlights the effects of these compounds on memory and learning in various animal models.
Table 1: Effects on Passive Avoidance Learning
| Compound | Animal Model | Dosage | Administration Route | Key Findings |
| This compound | Old mice and rats | 1.5-5 mg/kg | Not Specified | Facilitated the formation of passive avoidance behavior and increased the duration of the formed reflex.[1] |
| This compound Analogue | Rats | 3 mg/kg | Not Specified | Stimulated CK2 activity and chromatin transcription in the cortex and hippocampus, with peak effects at 60 minutes. |
| Piracetam | Ethanol-treated mice | 100 mg/kg (twice daily for 10 days) | Not Specified | Antagonized the learning impairment induced by ethanol, as indicated by a longer latency to enter the dark compartment. |
| Piracetam | Chicks | 10 or 50 mg/kg | Intraperitoneal (i.p.) | Post-training injections increased recall for the task 24 hours later. |
Table 2: Effects in Other Memory Paradigms
| Compound | Animal Model | Behavioral Test | Dosage | Key Findings |
| This compound | Rats | Not Specified | 1.5 mg/kg | Restored memory lost due to electroconvulsive shock. |
| Aniracetam | Rats | Radial Arm Maze | 100, 200, 400, or 800 mg/kg (oral) | Significantly improved performance in a delayed-response task.[2] |
| Piracetam | Ts65Dn mice (Down's syndrome model) | Morris Water Maze | 75 and 150 mg/kg/day (i.p.) | Improved performance in both visible and hidden platform tasks in control mice, but prevented trial-related improvements in Ts65Dn mice. |
Detailed Experimental Protocols
To ensure the reproducibility of the cited findings, this section details the methodologies of the key behavioral tests used in the preclinical evaluation of these nootropic agents.
Passive Avoidance Test
The passive avoidance test is a fear-motivated assay used to evaluate long-term memory. The apparatus typically consists of a two-compartment box with a light and a dark chamber.
-
Acquisition Phase: The animal is placed in the lit compartment. Upon entering the dark compartment, a mild, unavoidable electric shock is delivered to the paws through the grid floor. This single trial teaches the animal to associate the dark compartment with an aversive stimulus.
-
Retention Phase: After a specified interval (e.g., 24 hours), the animal is returned to the lit compartment. The latency to enter the dark compartment is measured. A longer latency is indicative of better memory retention of the aversive experience.
Morris Water Maze
The Morris water maze is a widely used test to assess spatial learning and memory. It consists of a large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface.
-
Acquisition Phase: The animal is placed in the pool from different starting positions and must use distal cues in the room to locate the hidden platform. This is repeated over several trials and days. The time taken to find the platform (escape latency) is recorded. A decrease in escape latency over time indicates learning.
-
Probe Trial: The platform is removed, and the animal is allowed to swim for a set duration. The time spent in the quadrant where the platform was previously located is measured as an indicator of spatial memory.
Signaling Pathways and Mechanisms of Action
This compound's cognitive benefits are closely linked to its interaction with Protein Kinase CK2. The following diagrams illustrate the proposed signaling pathway and a typical experimental workflow.
Conclusion
The preclinical evidence suggests that this compound is a promising cognitive enhancer with a distinct mechanism of action centered on the activation of Protein Kinase CK2. While direct quantitative comparisons with other nootropics are limited by the available public data, the existing studies consistently point towards its efficacy, particularly in models of age-related cognitive decline and in reversing amnesia. Further head-to-head comparative studies with standardized protocols are warranted to fully elucidate its relative potency and therapeutic potential. The detailed experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers in the field of neuropharmacology and drug discovery.
References
Safety Operating Guide
Proper Disposal of Etimizol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential information and step-by-step procedures for the proper disposal of Etimizol, a putative nootropic and respiratory analeptic. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach treating the substance as potentially hazardous chemical waste is recommended.
Hazard Assessment and Personal Protective Equipment (PPE)
Given that this compound is a biologically active compound, it should be handled with care to avoid potential toxicological effects. All personnel handling this compound for disposal must wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
| PPE Category | Recommendation |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Eye Protection | Safety glasses or goggles. |
| Body Protection | A standard laboratory coat. |
| Respiratory | A dust mask or respirator if creating airborne particles. |
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound is contingent on the quantity of the waste material. It is crucial to adhere to all applicable federal, state, and local regulations for hazardous waste disposal.[1][2]
Small Quantities (milligram to gram scale)
For minor quantities of this compound waste, the following steps should be taken:
-
Collection: Carefully transfer the solid this compound waste into a designated, sealable, and clearly labeled hazardous waste container. To prevent the generation of dust, handle the material gently. If the this compound is in a liquid solution, it should be absorbed onto an inert material such as vermiculite (B1170534) or sand before being placed in the waste container.
-
Labeling: The waste container must be affixed with a "Hazardous Waste" label that clearly identifies the contents as "this compound" and includes an approximation of the quantity.[3][4]
-
Storage: The sealed container should be stored in a designated satellite accumulation area for hazardous waste, segregated from incompatible materials.[4]
-
Disposal: Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[4]
Large Quantities (exceeding a few grams)
The disposal of larger volumes of this compound should be managed directly by a professional hazardous waste disposal service. Contact your institution's EHS office to coordinate this process. Self-disposal of significant quantities is not recommended.
Disposal of Contaminated Materials
Any materials that have come into contact with this compound are considered contaminated and must be disposed of as hazardous waste. This includes items such as:
-
Gloves
-
Weighing paper
-
Pipette tips
-
Empty containers
These materials should be collected in a separate, sealed, and labeled hazardous waste bag or container. Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate from this process is also considered hazardous and must be collected and disposed of as chemical waste.
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: A logical workflow for the proper disposal of this compound waste.
Disclaimer: This guidance is predicated on general principles of laboratory safety and chemical waste management. The absence of a specific Safety Data Sheet for this compound necessitates a cautious approach. Always consult with your institution's Environmental Health and Safety department to ensure adherence to all local, state, and federal regulations, as these may vary. The responsibility for compliant waste disposal lies with the generator.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:64-99-3 | Putative nootropic drug | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Ethimizol | C9H14N4O2 | CID 6168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Evaluation of the environmental fate of thymol and phenethyl propionate in the laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Logistics for Handling Etimizol
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial to minimize exposure to Etimizol. The following table summarizes the recommended PPE, drawing on safety protocols for handling imidazole (B134444) and other potentially hazardous pharmaceutical compounds.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Double-gloving with nitrile gloves | Provides a robust barrier against dermal absorption. The outer glove should be removed and disposed of immediately after handling the compound. |
| Eyes | Chemical safety goggles with side shields | Protects against splashes and airborne particles. |
| Face | Face shield (in addition to goggles) | Recommended when there is a significant risk of splashes or aerosol generation. |
| Body | Fully-buttoned laboratory coat | Provides a primary barrier to protect skin and personal clothing from contamination. |
| Respiratory | NIOSH-approved respirator | Required when working with powders outside of a certified chemical fume hood or when there is a potential for aerosolization. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential for minimizing the risk of exposure and contamination.
-
Preparation : Before handling this compound, ensure that the designated workspace, typically a certified chemical fume hood, is clean and uncluttered. All necessary equipment and materials, including PPE, should be readily accessible.
-
Weighing and Aliquoting : All handling of solid this compound should be conducted within a chemical fume hood to prevent inhalation of airborne particles. Use appropriate tools, such as spatulas and weighing paper, and handle with care to minimize dust generation.
-
Solution Preparation : When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing. Ensure the container is appropriately labeled with the compound name, concentration, solvent, and date of preparation.
-
Experimental Use : During experimental procedures, maintain the use of all prescribed PPE. Avoid direct contact with the compound and its solutions.
-
Post-Handling : After handling this compound, decontaminate the work surface with an appropriate cleaning agent. Remove and dispose of the outer pair of gloves before leaving the immediate work area. Wash hands thoroughly with soap and water.
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure a safe laboratory environment.
-
Segregation of Waste : All materials that have come into contact with this compound, including gloves, pipette tips, and empty containers, must be segregated as hazardous chemical waste.
-
Solid Waste : Collect solid waste, such as contaminated gloves and weighing papers, in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste : Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not dispose of this compound solutions down the drain.
-
Empty Containers : "Empty" containers that previously held this compound should be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from this process must also be collected as hazardous liquid waste.
-
Waste Pickup : Follow your institution's established procedures for the pickup and disposal of hazardous chemical waste. Ensure all waste containers are properly labeled according to regulatory requirements.
Signaling Pathway of this compound
This compound is understood to exert its effects through the activation of the adenylate cyclase signaling pathway. The following diagram illustrates the key steps in this pathway.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
